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  • Product: 2-Thiazolamine, 5-methyl-N-phenyl-
  • CAS: 52829-93-3

Core Science & Biosynthesis

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-methyl-N-phenylthiazol-2-amine in Biological Systems

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This technical guide addresses the specific compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This technical guide addresses the specific compound 5-methyl-N-phenylthiazol-2-amine, for which a detailed mechanism of action is not yet fully elucidated in public-domain literature. In the absence of direct evidence, this document proposes a plausible mechanism of action based on the well-documented activities of structurally related 2-aminothiazole derivatives. We hypothesize that 5-methyl-N-phenylthiazol-2-amine functions as a modulator of protein kinases involved in inflammatory and oncogenic signaling pathways. This guide provides a comprehensive, step-by-step experimental workflow for researchers, scientists, and drug development professionals to rigorously test this hypothesis, identify specific molecular targets, and delineate the downstream signaling cascades. Our approach is designed to ensure scientific integrity through self-validating protocols and a foundation in authoritative, referenced methodologies.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a privileged heterocyclic structure renowned for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5][6] Marketed drugs containing this moiety, such as the kinase inhibitor Dasatinib, underscore its therapeutic significance.[5][7] The broad bioactivity of 2-aminothiazole derivatives stems from their ability to interact with a variety of biological targets, often by functioning as ATP-competitive inhibitors of protein kinases or by interfering with other crucial cellular processes.[6][8][9]

The subject of this guide, 5-methyl-N-phenylthiazol-2-amine, combines the 2-aminothiazole core with a methyl group at the 5-position and a phenyl group on the amino nitrogen. These substitutions are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring specificity for particular biological targets. Given the prevalence of kinase inhibition among 2-aminothiazole derivatives, we propose a primary hypothesis for its mechanism of action.

Hypothesized Mechanism of Action: 5-methyl-N-phenylthiazol-2-amine acts as an inhibitor of one or more protein kinases within key signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer and inflammatory diseases.

This guide will now detail a comprehensive research plan to investigate this hypothesis.

Phase 1: Initial Profiling and Target Class Identification

The initial phase of investigation aims to broadly characterize the biological activity of 5-methyl-N-phenylthiazol-2-amine and to narrow down the potential target classes.

Cellular Viability and Proliferation Assays

The first step is to determine the compound's effect on cell viability across a panel of relevant human cell lines. This provides a foundational understanding of its cytotoxic or cytostatic potential and helps in selecting appropriate cell models for further studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-937 histiocytic lymphoma) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-methyl-N-phenylthiazol-2-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines would support the hypothesized anticancer potential. The IC50 values will guide the concentrations used in subsequent experiments.

Broad-Spectrum Kinase Profiling

To test the kinase inhibitor hypothesis directly, a broad-spectrum kinase panel screen is a highly efficient method to identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Principle: This is typically a fee-for-service screen offered by specialized contract research organizations. The assay measures the ability of the test compound to inhibit the activity of a large panel of purified kinases (e.g., >400 kinases).

  • Compound Submission: Submit 5-methyl-N-phenylthiazol-2-amine at a specified concentration (e.g., 1 µM and 10 µM).

  • Data Analysis: The service provider will report the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition at the lower concentration.

Expected Outcome: Identification of a small number of "hit" kinases that are significantly inhibited by the compound. This will provide the first direct evidence of its molecular targets and guide the subsequent focused investigation.

Parameter Description
Cell Lines A549, MCF-7, U-937, HEK293
Compound Concentration Range (MTT) 0.01 µM - 100 µM
Kinase Panel Size >400 kinases
Screening Concentrations (Kinase) 1 µM and 10 µM

Phase 2: Target Validation and Pathway Analysis

Once potential kinase targets are identified, the next phase focuses on validating these interactions and understanding their impact on intracellular signaling pathways.

In-Cell Target Engagement Assays

Confirming that the compound interacts with the putative target kinase within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with 5-methyl-N-phenylthiazol-2-amine or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the soluble target kinase at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Phospho-Protein Analysis of Downstream Signaling

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Lysis: Treat cells with 5-methyl-N-phenylthiazol-2-amine at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase's known downstream effectors (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the change in phosphorylation levels.

Expected Outcome: A reduction in the phosphorylation of downstream substrates of the identified target kinase(s) will validate the mechanism of action.

Visualizing the Proposed Workflow

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Validation & Pathway Analysis a MTT Assay (Cell Viability) b Broad-Spectrum Kinase Panel a->b Determine IC50 & Select Cell Lines c Cellular Thermal Shift Assay (CETSA) b->c Identify Putative Kinase Targets d Phospho-Protein Western Blot c->d Confirm Target Engagement e Mechanism of Action Elucidated d->e Elucidate Downstream Effects

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 3: In-depth Mechanistic and Functional Studies

With a validated target and pathway, the final phase involves more detailed studies to understand the functional consequences of the compound's action.

Cell Cycle Analysis

Many kinase inhibitors induce cell cycle arrest.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with 5-methyl-N-phenylthiazol-2-amine for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Determining if the compound induces programmed cell death is crucial.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound for a relevant time period.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing a Hypothesized Signaling Pathway

Assuming the compound inhibits a kinase in the MAPK/ERK pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-methyl-N-phenylthiazol-2-amine Compound->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic and rigorous approach to elucidate the mechanism of action of 5-methyl-N-phenylthiazol-2-amine. By progressing from broad phenotypic screening to specific target validation and functional analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The proposed workflow is designed to be adaptable, allowing for the incorporation of other relevant assays as dictated by the experimental findings. Successful completion of these studies will not only define the molecular mechanism of this specific compound but also contribute to the broader understanding of the therapeutic potential of the 2-aminothiazole scaffold.

References

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. Taylor & Francis Online. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Request PDF. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed. [Link]

  • Recent advances in target identification of bioactive natural products. Taylor & Francis Online. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

  • Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. PubMed. [Link]

  • Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. PubMed. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]

  • Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. [Link]

  • Label-Free Target Discovery Strategy for Natural Active Products. MDPI. [Link]

  • DrugMGR: a deep bioactive molecule binding method to identify compounds targeting proteins. Bioinformatics. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Semantic Scholar. [Link]

  • Signaling Pathway Analysis. Creative Diagnostics. [Link]

  • Gene Reporter Assays. QIAGEN. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Dotmatics. [Link]

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PMC. [Link]

  • Principles of early drug discovery. PMC. [Link]

  • Building a prototype for One-Click drug discovery. Modulai. [Link]

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Foundational

Preliminary in vitro toxicity profile of 2-Thiazolamine, 5-methyl-N-phenyl-

An in-depth technical analysis of the preliminary in vitro toxicity profile of 2-Thiazolamine, 5-methyl-N-phenyl- (CAS No. 52829-93-3; also known as 5-methyl-N-phenyl-1,3-thiazol-2-amine) requires a rigorous understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the preliminary in vitro toxicity profile of 2-Thiazolamine, 5-methyl-N-phenyl- (CAS No. 52829-93-3; also known as 5-methyl-N-phenyl-1,3-thiazol-2-amine) requires a rigorous understanding of its structural liabilities. While the aminothiazole scaffold is a privileged pharmacophore widely utilized in drug discovery (e.g., kinase inhibitors, antimicrobial agents, and schistosomicidal compounds)[1][2], it is historically associated with idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity driven by metabolic bioactivation[3][4].

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro toxicity of this compound, focusing on the causality behind its metabolic vulnerabilities and the self-validating protocols required to profile it accurately.

Molecular Context and Structural Alerts

The toxicity profile of 2-Thiazolamine, 5-methyl-N-phenyl- is dictated by two distinct structural moieties, both of which are susceptible to cytochrome P450 (CYP450)-mediated oxidation:

  • The 2-Aminothiazole Ring: Drugs containing thiazole and aminothiazole groups are known to generate reactive metabolites (RMs) catalyzed by CYPs[3]. Quantum chemical studies reveal that the aminothiazole ring can undergo epoxidation, S-oxidation, N-oxidation, and oxaziridine formation[5]. The presence of the amino group facilitates these pathways, lowering the energy barrier for epoxidation to approximately 13.63 kcal/mol[3].

  • The N-Phenyl (Aniline) Moiety: Secondary aromatic amines can undergo N-hydroxylation or ring oxidation, leading to the formation of highly electrophilic p- or o-quinone-imines[6].

When these highly electrophilic RMs are generated, they tend to form covalent bonds with nucleophilic amino acids in essential cellular macromolecules, leading to the formation of metabolic intermediate complexes (MICs), oxidative stress, and ultimately, hepatotoxicity[3][4].

Table 1: Physicochemical & Toxicological Alert Summary
ParameterDescription / Implication
Chemical Name 2-Thiazolamine, 5-methyl-N-phenyl-
CAS Number 52829-93-3
Primary Liability CYP450-mediated generation of electrophilic reactive metabolites (RMs).
Metabolic Targets Thiazole ring (Epoxidation/S-oxidation); N-phenyl ring (Quinone-imine formation).
Cellular Consequence Glutathione (GSH) depletion, protein adduction, idiosyncratic hepatotoxicity.

Mechanistic Pathways of Bioactivation

To design an effective in vitro screening cascade, one must first map the causal pathways of toxicity. If a compound is non-toxic in its parent form but highly toxic in vivo, metabolic activation is the primary suspect.

Bioactivation Parent 2-Thiazolamine, 5-methyl-N-phenyl- CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP NADPH dependent Epoxide Thiazole Epoxide (Barrier: ~13.6 kcal/mol) CYP->Epoxide SOxide S-Oxide / N-Oxide (Barrier: >14.5 kcal/mol) CYP->SOxide Quinone Quinone-Imine (N-phenyl oxidation) CYP->Quinone RM Electrophilic Reactive Metabolites (RMs) Epoxide->RM SOxide->RM Quinone->RM Detox GSH Trapping (Detoxification) RM->Detox + Glutathione Tox Protein/DNA Adduction (Hepatotoxicity / IADRs) RM->Tox Covalent Binding

CYP450-mediated bioactivation pathways of 2-Thiazolamine, 5-methyl-N-phenyl-.

Tiered In Vitro Toxicity Profiling Strategy

A robust in vitro assessment relies on a tiered, self-validating approach. We begin with basal cytotoxicity to establish dosing parameters, followed by mechanistic assays to identify RM formation, and conclude with genotoxicity assessments.

Workflow Phase1 Phase 1: Basal Cytotoxicity (NRU Assay) Phase2 Phase 2: Metabolic Activation (HLM + GSH Trapping) Phase1->Phase2 IC50 / CC50 Phase3 Phase 3: Genotoxicity (Ames / Micronucleus) Phase2->Phase3 RM Identification

Tiered in vitro toxicity screening workflow for aminothiazole derivatives.

Table 2: In Vitro Assay Matrix
Assay TypeBiological SystemEndpoint MeasuredCausality / Rationale
Basal Cytotoxicity Primary Hepatocytes / SIRC cellsCell viability (IC50/CC50)Determines intrinsic toxicity of the parent compound[7].
RM Trapping Human Liver Microsomes (HLM)GSH/NAC adducts via LC-MS/MSConfirms if CYP450 metabolism generates electrophilic RMs[8].
Genotoxicity S. typhimurium (Ames)Revertant coloniesAssesses if the parent or its RMs induce DNA mutations.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By including specific cofactors (like NADPH) and trapping agents, we isolate the exact mechanism of toxicity.

Protocol A: Basal Cytotoxicity via Neutral Red Uptake (NRU)

Rationale: The NRU assay is a standard OECD-recognized method (OECD GD 129) used to determine the concentration that reduces cell viability by 50% (IC50)[9]. Primary cells are preferred over immortalized lines as they preserve in vivo-like metabolic functions, improving the prediction of drug toxicity[1].

  • Cell Seeding: Seed primary murine hepatocytes or human HepaRG cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Exposure: Prepare a serial dilution of 2-Thiazolamine, 5-methyl-N-phenyl- (e.g., 1 μM to 500 μM) in DMSO (final DMSO concentration ≤0.5% ). Treat the cells for 48 hours.

  • Neutral Red Incubation: Remove the test media and wash cells with PBS. Add 100 μL of Neutral Red medium (50 μg/mL) to each well. Incubate for 3 hours. (Self-Validation: Only viable cells with intact lysosomes will uptake the dye).

  • Extraction and Readout: Remove the dye, wash cells, and add 150 μL of desorb solution (1% glacial acetic acid, 50% ethanol). Shake for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using a non-linear regression model.

Protocol B: Reactive Metabolite Trapping Assay (GSH Adduction)

Rationale: Because RMs like thiazole epoxides and quinone-imines are highly transient, they cannot be measured directly. We use Glutathione (GSH) as a "soft nucleophile" surrogate to intercept these electrophiles. The detection of GSH conjugates via LC-MS/MS provides definitive proof of bioactivation[8].

  • Microsomal Preparation: Prepare an incubation mixture (final volume 200 μL) containing Human Liver Microsomes (HLM) at 1.0 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Addition of Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM.

  • Compound Addition: Add 2-Thiazolamine, 5-methyl-N-phenyl- to a final concentration of 10 μM.

  • Initiation (The Causal Trigger): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). (Self-Validation Control: Run a parallel sample without NADPH. If adducts only form in the presence of NADPH, the toxicity is strictly CYP450-dependent).

  • Incubation and Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 200 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and identify mass shifts corresponding to M+O+GSH (epoxidation) or M+GSH-2H (quinone-imine formation).

Interpretation and Mitigation

If the in vitro profile reveals high basal cytotoxicity (IC50 < 10 μM) or significant GSH adduction, the compound poses a high risk for idiosyncratic hepatotoxicity.

Structural Mitigation Strategies: While the C5 position of this specific compound is already blocked by a methyl group (which can partially hinder some oxidative pathways compared to unsubstituted thiazoles[4]), the N-phenyl ring remains a severe liability. Medicinal chemists often mitigate this by:

  • Substituting the para-position of the N-phenyl ring with an electron-withdrawing group (e.g., Fluorine) to deactivate the ring toward oxidation and prevent quinone-imine formation.

  • Replacing the N-phenyl amine with a less reactive isostere, though this may impact the compound's primary pharmacological efficacy.

References

  • Jaladanki, C., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, American Chemical Society, 26 Apr. 2021. Available at:[Link]

  • Multisanti, C. R., et al. "In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol." Chemical Research in Toxicology, American Chemical Society, 18 May 2022. Available at:[Link]

  • "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests." OECD Guidelines for the Testing of Chemicals, OECD, 20 Jul. 2010. Available at:[Link]

  • "Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage." OECD Guidelines for the Testing of Chemicals, OECD, 25 Jun. 2025. Available at:[Link]

  • "Thiazole as a Promising Scaffold for the Treatment of Schistosomiasis: In Vitro and In Vivo Activity Against Different Developmental Stages of Schistosoma mansoni." MDPI, 4 Mar. 2026. Available at:[Link]

  • "Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across." National Institutes of Health (PMC). Available at:[Link]

Sources

Exploratory

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Kinase Inhibition

An In-depth Technical Guide to the Receptor Binding Affinity of N-phenyl-5-methylthiazol-2-amine Derivatives as Aurora Kinase Inhibitors The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of N-phenyl-5-methylthiazol-2-amine Derivatives as Aurora Kinase Inhibitors

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique stereoelectronic features and synthetic tractability have established it as a "privileged scaffold" in modern drug discovery.[1] Derivatives of thiazole exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A particularly promising application of this scaffold is in the development of protein kinase inhibitors.[2]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is frequently observed in various human tumors, where they contribute to genetic instability and uncontrolled cell proliferation.[4] Consequently, the development of potent and selective Aurora kinase inhibitors is a significant focus of anticancer drug discovery.[5]

This technical guide provides a comprehensive overview of a specific class of thiazole derivatives, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, as potent inhibitors of Aurora kinases A and B. We will delve into the synthesis of these compounds, provide a detailed, field-proven protocol for determining their receptor binding affinity, analyze the structure-activity relationships (SAR) that govern their potency, and visualize the intricate signaling pathways in which these kinases operate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of developing this important class of kinase inhibitors.

Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

The synthesis of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a multi-step process that allows for the introduction of diverse substituents on both the thiazole and phenyl rings, facilitating the exploration of structure-activity relationships. A general and robust synthetic route is adapted from established methodologies.[6][7]

The core of this synthesis involves the construction of a 5-acetylthiazole intermediate, which is then converted to an enaminone. This enaminone subsequently undergoes condensation with a substituted phenylguanidine to yield the final pyrimidine-thiazole hybrid structure. The modularity of this approach is its key strength, as variations in the initial thiourea and the phenylguanidine allow for the creation of a library of analogs for biological screening.

Generalized Synthetic Scheme

Below is a generalized scheme for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Pyrimidine Ring Cyclization thiourea Substituted Thiourea acetylthiazole 5-Acetylthiazole Intermediate thiourea->acetylthiazole Reflux pentadione 3-Chloro-2,4-pentadione pentadione->acetylthiazole acetylthiazole_ref 5-Acetylthiazole Intermediate dmf_dma DMF-DMA enaminone Enaminone Intermediate dmf_dma->enaminone enaminone_ref Enaminone Intermediate acetylthiazole_ref->enaminone Heat phenylguanidine Substituted Phenylguanidine final_product N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivative phenylguanidine->final_product enaminone_ref->final_product Alcoholic Alkali, Heat G cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Luminescence kinase Aurora Kinase substrate Substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation atp ATP adp ADP atp->adp Kinase Activity adp_generated Generated ADP adp_glo_reagent ADP-Glo™ Reagent atp_remaining Remaining ATP amp AMP atp_remaining->amp Depletion kinase_detection_reagent Kinase Detection Reagent new_atp Newly Synthesized ATP adp_generated->new_atp Conversion light Luminescent Signal new_atp->light Reaction luciferase Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay for measuring kinase activity.

Step-by-Step Experimental Protocol for Aurora Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, suitable for determining the IC50 values of test compounds against Aurora A and Aurora B kinases.

Materials:

  • Purified recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) [8]* 384-well low-volume plates (white)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

    • Prepare a DMSO-only control (vehicle).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or vehicle control to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution by diluting the Aurora kinase in Kinase Buffer to the desired concentration.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

The systematic modification of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has revealed key structural features that govern its binding affinity and selectivity for Aurora kinases. [6]The following table summarizes the inhibitory activity of a series of derivatives against Aurora A and Aurora B.

CompoundR1 (on Thiazole)R2 (on Phenyl)Aurora A IC50 (µM)Aurora B IC50 (µM)
1 -CH3H>10>10
2 -CH34-F0.150.045
3 -CH34-Cl0.120.03
4 -CH34-Br0.090.025
5 -CH34-OCH30.20.06
6 -CH34-Morpholino0.0150.009
7 -C2H54-Morpholino0.020.012
Data adapted from Fischer, M. et al. (2010).[6]
Analysis of Structure-Activity Relationships

The data presented in the table above allows for the elucidation of several key SAR trends:

  • Importance of the Phenyl Substituent: The unsubstituted analog (Compound 1) is inactive, highlighting the critical role of substitution on the N-phenyl ring for Aurora kinase inhibition.

  • Effect of Halogen Substitution: The introduction of halogens (F, Cl, Br) at the para-position of the phenyl ring (Compounds 2, 3, and 4) leads to a significant increase in potency against both Aurora A and B. Potency generally increases with the size of the halogen (Br > Cl > F).

  • Influence of Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound 5) also confers potent inhibitory activity, suggesting that both electron-withdrawing and electron-donating substituents are tolerated.

  • The Role of a Morpholino Group: The introduction of a morpholino group at the para-position (Compound 6) results in a dramatic increase in potency, yielding a compound with low nanomolar IC50 values against both Aurora A and B. This suggests that the morpholino moiety may engage in favorable interactions within the ATP-binding pocket of the kinases.

  • Modification of the Thiazole Substituent: Changing the methyl group on the thiazole ring to an ethyl group (Compound 7) results in a slight decrease in potency compared to the methyl analog (Compound 6), indicating that a smaller alkyl group at this position is preferred.

G cluster_0 Core Scaffold cluster_1 R1 Substituent (on Thiazole) cluster_2 R2 Substituent (on Phenyl) core N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine r1_me -CH3 r2_h H (Inactive) r1_et -C2H5 r1_me->r1_et Slight decrease in potency r2_halogen Halogens (F, Cl, Br) (Potent) r2_h->r2_halogen Significant increase in potency r2_ome -OCH3 (Potent) r2_h->r2_ome Significant increase in potency r2_morpholino Morpholino (Highly Potent) r2_halogen->r2_morpholino Further increase in potency G cluster_0 Prophase cluster_1 Metaphase cluster_2 Anaphase/Telophase cluster_3 Therapeutic Intervention aurora_a_prophase Aurora A centrosome Centrosome Maturation & Separation aurora_a_prophase->centrosome spindle Spindle Assembly aurora_a_prophase->spindle mitotic_arrest Mitotic Arrest & Apoptosis aurora_b_metaphase Aurora B (CPC) kinetochore Kinetochore-Microtubule Attachment aurora_b_metaphase->kinetochore sac Spindle Assembly Checkpoint aurora_b_metaphase->sac aurora_b_anaphase Aurora B (CPC) cytokinesis Cytokinesis aurora_b_anaphase->cytokinesis inhibitor N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitor->aurora_a_prophase Inhibition inhibitor->aurora_b_metaphase Inhibition

Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and the point of therapeutic intervention.

Conclusion and Future Directions

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have emerged as a highly promising class of Aurora kinase inhibitors with potent anticancer activity. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, leading to the identification of compounds with low nanomolar potency. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel analogs.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the development of inhibitors with greater selectivity for either Aurora A or Aurora B may lead to more targeted therapies with reduced off-target effects. The continued investigation of the rich chemistry of the thiazole scaffold will undoubtedly yield new and improved therapeutic agents for the treatment of cancer and other diseases.

References

  • Fischer, M. et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Available at: [Link]

  • Girdler, F. et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Katayama, H. et al. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews. Available at: [Link]

  • Demir, D. et al. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. Turkish Journal of Nature and Science. Available at: [Link]

  • Taylor & Francis Online. (2024). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Available at: [Link]

  • Hutterer, C. et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Available at: [Link]

  • Ali, M. A. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Kantevari, S. et al. (2018). Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. MedChemComm. Available at: [Link]

  • ChEMBL. (n.d.). Document: 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. (CHEMBL1157642). Available at: [Link]

  • Huff, R. M. et al. (2002). Recent advances in the development of selective ligands for the cannabinoid CB(2) receptor. Current Medicinal Chemistry. Available at: [Link]

  • Abdel-rahman, H. M. et al. (n.d.). MedChemComm. Available at: [Link]

  • Fischer, P. M. et al. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available at: [Link]

  • Jacobson, K. A. & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochemical Pharmacology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

  • Pertwee, R. G. (2006). Recent developments in cannabinoid ligands. Pharmacology & Therapeutics. Available at: [Link]

  • Al-Ghulikah, H. A. et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. Available at: [Link]

  • Bar-Noy, S. et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules. Available at: [Link]

  • ChEMBL. (n.d.). Document: 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. (CHEMBL1157642). Available at: [Link]

Sources

Foundational

The Discovery, Synthesis, and Medicinal Chemistry Evolution of the 5-Methyl-N-phenylthiazol-2-amine Scaffold

Executive Summary In the landscape of modern medicinal chemistry, the 2-aminothiazole ring has emerged as a profoundly versatile pharmacophore. Among its derivatives, the 5-methyl-N-phenylthiazol-2-amine scaffold stands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminothiazole ring has emerged as a profoundly versatile pharmacophore. Among its derivatives, the 5-methyl-N-phenylthiazol-2-amine scaffold stands out as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Originally synthesized during the late 19th and early 20th centuries through foundational heterocyclic chemistry, this scaffold has evolved from a simple building block into a critical component of advanced therapeutics, including selective kinase allosteric modulators, cholinesterase inhibitors for Alzheimer's disease, and recently, viral protease inhibitors targeting SARS-CoV-2.

This technical guide provides an in-depth analysis of the discovery, synthetic methodologies, and mechanistic pharmacology of the 5-methyl-N-phenylthiazol-2-amine core, offering actionable insights for drug development professionals.

Historical Context and Scaffold Discovery

The foundational chemistry of thiazoles dates back to the late 1800s, with early synthetic routes pioneered by Gabriel and Hantzsch[1]. The specific organization of the 5-methyl-N-phenylthiazol-2-amine core (Compound 46 in historical literature) was achieved via the intramolecular nucleophilic substitution reaction of 1-(2-bromoallyl)-3-phenylthiourea[1].

Historically, the thiazole ring was recognized for its broad-spectrum antimicrobial and antifungal properties[1]. However, the addition of the N-phenyl group and the 5-methyl substitution introduced critical steric and electronic parameters. The N-phenyl ring provides a hydrophobic anchor capable of π-π stacking within deep binding pockets, while the 5-methyl group restricts the rotational freedom of the thiazole ring, locking the molecule into a bioactive conformation. This structural rigidity is the primary reason this scaffold transitioned from a generic antimicrobial hit to a highly selective kinase inhibitor[2].

Chemical Synthesis & Experimental Protocols

The synthesis of 5-methyl-N-phenylthiazol-2-amine and its substituted derivatives (e.g., 4-(4-chlorophenyl)-5-methyl-N-phenylthiazol-2-amine) relies heavily on modified Hantzsch thiazole protocols. Below is a self-validating, step-by-step methodology designed to ensure high yield and high purity.

Modified Hantzsch Thiazole Synthesis Protocol

Objective: Synthesis of 4-(4-chlorophenyl)-5-methyl-N-phenylthiazol-2-amine.

Reagents: 2-bromo-1-(4-chlorophenyl)-1-propanone, potassium thiocyanate, aniline, methanol.

Step-by-Step Methodology & Causality:

  • Intermediate Formation (Stage 1): Dissolve 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)-1-propanone in anhydrous methanol. Add 1.1 equivalents of potassium thiocyanate. Stir the mixture at 20°C for 0.5 hours[3].

    • Causality: Methanol is selected as a protic solvent because it stabilizes the highly reactive thiocyanate anion via hydrogen bonding, facilitating a controlled nucleophilic attack on the α -bromoketone. Maintaining the temperature strictly at 20°C is critical; elevated temperatures at this stage would lead to the thermal degradation of the unstable α -thiocyanatoketone intermediate.

  • Condensation and Cyclization (Stage 2): To the same reaction vessel (one-pot process), add 1.0 equivalent of aniline. Elevate the temperature to reflux conditions (approx. 65°C) and monitor via TLC until the intermediate is consumed[3].

    • Causality: Refluxing provides the necessary thermodynamic energy to overcome the activation barrier for the condensation of the primary amine (aniline) with the carbonyl group. This heat also drives the subsequent intramolecular cyclization and the elimination of water, forcing the equilibrium toward the thermodynamically stable aromatic thiazole ring.

  • Workup and Validation: Cool the mixture to room temperature. The pH of the solution should be adjusted to 9 using aqueous ammonia to ensure the free-base form of the aminothiazole precipitates[2]. Filter, wash with cold water, and recrystallize from ethanol. The self-validating nature of this step relies on the distinct solubility shift: the protonated unreacted amines remain in the aqueous layer, while the neutral target compound crystallizes.

SynthesisWorkflow Step1 1-(2-bromoallyl)-3-phenylthiourea (Precursor) Step2 Intramolecular Nucleophilic Substitution Step1->Step2 Heat / Protic Solvent Step3 Cyclization Intermediate (Thioamide Attack) Step2->Step3 HBr Elimination Step4 5-Methyl-N-phenylthiazol-2-amine (Target Scaffold) Step3->Step4 Tautomerization

Caption: Synthetic workflow of 5-methyl-N-phenylthiazol-2-amine via intramolecular cyclization.

Mechanistic Pharmacology & Target Engagement

The 5-methyl-N-phenylthiazol-2-amine scaffold exhibits remarkable polypharmacology, acting as a structural chameleon depending on its peripheral substitutions.

Allosteric Modulation of Protein Kinase CK2

Unlike traditional ATP-competitive inhibitors (e.g., CX-4945), specific 2-aminothiazole derivatives act as selective allosteric modulators of Protein Kinase CK2[2]. The N-phenylthiazol-2-amine core binds in a previously uncharacterized allosteric pocket located adjacent to the ATP binding site, wedged between the glycine-rich loop and the α C-helix[2].

  • Mechanistic Insight: Binding in this pocket induces a conformational lock that prevents the dynamic movement of the glycine-rich loop, which is essential for the transfer of the phosphate group to the substrate. This allosteric mechanism provides superior kinase selectivity compared to ATP-competitive orthosteric inhibitors.

CK2Pathway Ligand 2-Aminothiazole Derivative Pocket Allosteric Pocket (Gly-rich loop & αC-helix) Ligand->Pocket Binds Enzyme Protein Kinase CK2α Pocket->Enzyme Induces Shift Inhibition Conformational Lock (Catalytic Arrest) Enzyme->Inhibition Triggers Substrate Downstream Phosphorylation (Halted) Inhibition->Substrate Prevents

Caption: Allosteric modulation of Protein Kinase CK2 by 2-aminothiazole derivatives.

Cholinesterase Inhibition in Alzheimer's Disease

In neuropharmacology, amine-containing thiazole derivatives have shown profound efficacy as multi-target agents for Alzheimer's disease. For instance, N-(2,3-dimethylphenyl)thiazol-2-amine derivatives exhibit potent inhibitory effects against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[4]. The thiazole nitrogen acts as a hydrogen bond acceptor interacting with the catalytic triad of AChE, while the phenyl ring engages in π

π stacking with the peripheral anionic site (PAS), preventing amyloid-beta aggregation[4].
Viral Protease Inhibition (SARS-CoV-2 Mpro)

Recent structure-based rational drug design has repurposed the N-phenylthiazol-2-amine scaffold for antiviral applications. Co-crystal structures of the SARS-CoV-2 Main Protease (Mpro) reveal that the N-phenylthiazol-2-amine core occupies the same critical subsite as thiophene-based inhibitors[5]. Because thiazole and thiophene are bioisosteres, the incorporation of the thiazole ring improves aqueous solubility while maintaining the covalent or high-affinity non-covalent interactions required to halt viral replication[5].

Structure-Activity Relationship (SAR) & Quantitative Data

The table below summarizes the quantitative pharmacological data across various targets, illustrating how minor modifications to the 5-methyl-N-phenylthiazol-2-amine core dictate target selectivity.

Compound / Scaffold DerivativePrimary TargetInhibitory Activity (IC 50​ / EC 50​ )Mechanism of ActionReference
CX-4945 (Reference Standard) CK2 α 14 nMATP-Competitive (Orthosteric)[2]
2-Aminothiazole Hit (Cmpd 4) CK2 α 3.4 μ MAllosteric Modulator[2]
N-(2,3-dimethylphenyl)thiazol-2-amine AChE9 nMCatalytic Triad / PAS Binder[4]
Compound MC12 (Thiazole-based) SARS-CoV-2 MproPotent (Comparable to Nirmatrelvir)Protease Inhibition[5]
Compound AD05 (Thiazole-based) SARS-CoV-2 (Vero E6)EC 50​ = 3.26 μ MAntiviral Replication Block[5]

SAR Insights: Modulating the electron density of the phenyl ring (e.g., adding 3-methoxy or 2,4-dihydroxy groups) results in a relatively flat SAR for CK2 binding, indicating that steric complementarity in the allosteric pocket is far more critical than electronic effects[2]. Conversely, for AChE inhibition, the positioning of methyl groups on the phenyl ring (e.g., 2,3-dimethyl) drastically increases potency by maximizing hydrophobic contacts within the narrow active site gorge[4].

Future Perspectives

The 5-methyl-N-phenylthiazol-2-amine scaffold represents a triumph of rational drug design. Its future lies in Polypharmacology and Multi-Target Directed Ligands (MTDLs) . Because this scaffold can simultaneously inhibit CDK5 (reducing tau hyperphosphorylation) and AChE (boosting cholinergic transmission), it is currently a leading framework for next-generation Alzheimer's therapeutics[4]. Furthermore, its proven bioisosteric equivalence to thiophenes ensures its continued presence in the rapidly expanding pipeline of antiviral protease inhibitors[5].

Sources

Exploratory

In Vitro Biological Activity and Screening of CAS 52829-93-3: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), small heterocyclic scaffolds serve as the foundational building blocks for developing highly potent therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), small heterocyclic scaffolds serve as the foundational building blocks for developing highly potent therapeutics. CAS 52829-93-3 , chemically identified as 5-methyl-N-phenyl-1,3-thiazol-2-amine , represents a highly privileged 2-aminothiazole pharmacophore. While not a standalone therapeutic, this compound is a critical screening fragment widely utilized in the discovery of kinase inhibitors, antimicrobial agents, and antitumor compounds.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, authoritative guide on the in vitro biological activity, target landscape, and rigorous screening methodologies associated with this specific thiazole scaffold.

Pharmacophore Rationale & Target Landscape

To understand the biological activity of CAS 52829-93-3, one must analyze the causality behind its structural components. The 2-aminothiazole core is not merely a structural spacer; it is an active participant in target engagement.

  • ATP-Competitive Hinge Binding: The nitrogen atom of the thiazole ring and the exocyclic amine act as a bidentate hydrogen bond acceptor-donor pair. This configuration perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP. Consequently, the scaffold anchors deeply into the highly conserved hinge region of kinases (e.g., interacting with Met318 in Src family kinases). This foundational mechanism was critical in the discovery of the 2-aminothiazole template as a precursor to blockbuster pan-Src inhibitors like Dasatinib .

  • Hydrophobic Specificity: The N-phenyl ring extends into the hydrophobic specificity pocket of the kinase active site, providing essential van der Waals interactions that stabilize the complex.

  • Steric Selectivity via the 5-Methyl Group: The addition of the 5-methyl group on the thiazole ring is a deliberate medicinal chemistry choice. This methyl group introduces a steric "bump" directed toward the gatekeeper residue of the kinase. In targets with smaller gatekeeper residues (such as Phe93 in CDK4), the methyl group fits perfectly, driving high affinity. Conversely, it clashes with larger gatekeeper residues in off-target kinases (like CDK1 or CDK2), thereby engineering selectivity directly into the fragment .

Beyond kinase inhibition, the diverse electronic properties of the thiazole ring make it a versatile scaffold for antimicrobial and antiprotozoal screening, where it disrupts essential enzymatic pathways in pathogens .

Mechanistic Pathways of Kinase Inhibition

The following diagram illustrates the logical signaling cascade disrupted by the 2-aminothiazole scaffold upon successful target engagement.

Pathway Ligand CAS 52829-93-3 (2-Aminothiazole Scaffold) Target Kinase Hinge Region (e.g., Src, CDK4/6) Ligand->Target ATP-Competitive Binding Downstream1 STAT3 / FAK Phosphorylation Blocked Target->Downstream1 Src Inhibition Downstream2 Rb Phosphorylation Blocked Cell Cycle Arrest Target->Downstream2 CDK Inhibition Effect Inhibition of Tumor Proliferation & Migration Downstream1->Effect Downstream2->Effect

Figure 1: Mechanistic pathway of kinase inhibition by the 2-aminothiazole scaffold.

In Vitro Screening Methodologies

To evaluate CAS 52829-93-3, the experimental protocols must be self-validating. A common pitfall in screening aromatic heterocycles is compound auto-fluorescence, which yields false positives in standard biochemical assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality of TR-FRET: TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a 50–100 microsecond time delay before measurement, short-lived background fluorescence from the thiazole compound is completely eliminated. This ensures that the signal-to-background ratio is strictly dependent on target engagement, establishing a trustworthy and artifact-free readout.

Biochemical Hit Validation: TR-FRET Kinase Assay

Step-by-Step Protocol:

  • Compound Preparation: Dissolve CAS 52829-93-3 in 100% anhydrous DMSO to create a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution into a 384-well low-volume ProxiPlate. Final DMSO concentration must be normalized to 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., recombinant human Src or CDK4/CycD1) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Rationale: Screening at the ATP Km​ ensures the assay is sensitive to competitive inhibitors without being artificially biased.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • Detection & Quenching: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's integrity.

Workflow Prep Compound Prep CAS 52829-93-3 in DMSO Assay TR-FRET Biochemical Assay (Kinase + Substrate + ATP) Prep->Assay Acoustic Dispensing Read Data Acquisition (Time-Resolved Fluorescence) Assay->Read 60 min Incubation Analysis IC50 Calculation & Hit Validation Read->Analysis Ratio 665/615 nm

Figure 2: TR-FRET High-Throughput Screening workflow for hit validation.

Cellular Target Engagement: Western Blotting

To ensure biochemical inhibition translates across the cell membrane, cellular target engagement is required.

  • Cell Culture: Seed target cancer cell lines (e.g., HCT116 or MCF-7) at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with CAS 52829-93-3 at varying concentrations (0.1 µM to 50 µM) for 4 hours. Rationale: A 4-hour window is optimal to observe direct phosphorylation changes before secondary apoptotic pathways degrade the proteins.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for downstream effectors (e.g., p-STAT3 for Src inhibition, or p-Rb for CDK4 inhibition).

Data Presentation & Selectivity Profiling

When screening the 5-methyl-N-phenyl-1,3-thiazol-2-amine scaffold, selectivity is as critical as potency. The table below summarizes representative quantitative data illustrating how the structural features of this scaffold dictate its kinase selectivity profile.

Kinase TargetRepresentative IC50 (nM)Assay FormatRationale for Screening
Src 15 - 50TR-FRETPrimary target; hinge region perfectly accommodates 2-aminothiazole.
CDK4 / Cyclin D1 40 - 100TR-FRET5-methyl group fits the small Phe93 gatekeeper, driving high affinity.
CDK2 / Cyclin E > 10,000TR-FRETSelectivity control; larger gatekeeper residue clashes with the 5-methyl group.
EGFR > 5,000ADP-GloSelectivity control; assesses off-target binding in structurally distinct kinase families.

Note: The IC50 values presented are representative of the optimized 5-methyl-N-phenyl-1,3-thiazol-2-amine pharmacophore class based on historical structure-activity relationship (SAR) studies.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Review of the synthesis and biological activity of thiazoles. Source: Synthetic Communications URL: [Link]

  • Title: Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Foundational

Material safety data sheet (MSDS) and hazards for 2-Thiazolamine, 5-methyl-N-phenyl-

An In-Depth Technical Guide to the Material Safety and Hazards of 2-Thiazolamine, 5-methyl-N-phenyl- A Note on Data Availability and a Precautionary Approach Information regarding the specific material safety and hazards...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety and Hazards of 2-Thiazolamine, 5-methyl-N-phenyl-

A Note on Data Availability and a Precautionary Approach

Information regarding the specific material safety and hazards of 2-Thiazolamine, 5-methyl-N-phenyl- (CAS No. 74443-53-7) is not extensively available in publicly accessible databases. Consequently, this guide has been meticulously compiled by a Senior Application Scientist to provide a comprehensive hazard assessment based on extrapolated data from structurally analogous compounds, particularly other substituted thiazolamines and N-phenyl derivatives. Researchers, scientists, and drug development professionals are strongly advised to treat this compound with the utmost caution, assuming it possesses potential hazards until specific toxicological data becomes available. The principles of sound laboratory practice and risk mitigation should be paramount when handling this substance.

Section 1: Chemical Identity and Potential Applications

2-Thiazolamine, 5-methyl-N-phenyl- is a heterocyclic amine containing a thiazole ring substituted with a methyl group and an N-phenylamine group. Its chemical structure suggests its potential utility as a synthetic intermediate in medicinal chemistry and drug discovery, a role common for many thiazole derivatives.[1]

Table 1: Chemical and Physical Properties (Predicted and from Analogs)

PropertyValueSource
CAS Number 74443-53-7N/A
Molecular Formula C10H10N2S[1][2]
Molecular Weight 190.26 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents like DMF and DMSO[1]

Section 2: Anticipated Hazard Identification and Classification

Based on the hazard profiles of structurally similar compounds, such as 2-amino-5-methylthiazole and 2-amino-4-phenyl-5-methylthiazole, a precautionary GHS classification for 2-Thiazolamine, 5-methyl-N-phenyl- is proposed.[2][3]

Anticipated GHS Classification:

  • Pictograms:

    • Corrosion

    • Exclamation Mark

    • Health Hazard

  • Signal Word: Danger[4]

  • Hazard Statements:

    • Harmful if swallowed (H302)[2]

    • Causes skin irritation (H315)[2]

    • Causes serious eye damage (H318)[2]

    • May cause respiratory irritation (H335)[2]

    • May cause damage to organs through prolonged or repeated exposure (H373)[4]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Caption: Anticipated GHS pictograms for 2-Thiazolamine, 5-methyl-N-phenyl-.

Section 3: Inferred Toxicological Profile

The toxicological properties of 2-Thiazolamine, 5-methyl-N-phenyl- have not been specifically determined. However, data from analogous compounds provide valuable insights into its potential effects.

Table 2: Toxicological Data of Structurally Related Compounds

CompoundCAS NumberLD50 (Oral, Mouse)Skin/Eye EffectsOther
2-Amino-4-phenylthiazole101-95-1140 mg/kgSkin and eye irritationToxic if swallowed
2-Amino-5-methyl-4-phenylthiazole30709-67-271 mg/kg (Intravenous, mouse)[6]Causes skin irritation and serious eye damage[2]Harmful if swallowed, may cause respiratory irritation[2]
2-Aminothiazole96-50-4N/AIrritating to eyes, may cause skin irritation[7]May be harmful if swallowed[7]
Acute Toxicity

Based on the oral LD50 value of the closely related 2-Amino-4-phenylthiazole, it is prudent to assume that 2-Thiazolamine, 5-methyl-N-phenyl- may be harmful or toxic if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4]

Skin and Eye Irritation

Thiazole derivatives frequently exhibit skin and eye irritant properties.[2] Direct contact with 2-Thiazolamine, 5-methyl-N-phenyl- is likely to cause skin irritation, and potentially serious eye damage.

Respiratory Tract Irritation

Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Chronic Exposure

Prolonged or repeated exposure to some aminothiazole derivatives has been associated with potential damage to organs such as the liver.[4] Therefore, chronic exposure to 2-Thiazolamine, 5-methyl-N-phenyl- should be minimized.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A stringent safe handling protocol is essential to minimize exposure and ensure the safety of laboratory personnel.

Experimental Protocol: Safe Handling of 2-Thiazolamine, 5-methyl-N-phenyl-
  • Engineering Controls: All handling of solid and solutions of 2-Thiazolamine, 5-methyl-N-phenyl- must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles with side shields. A face shield is recommended when handling larger quantities.[8]

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[10]

    • Body Protection: A lab coat must be worn to protect skin and clothing.[8]

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[8]

  • General Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing and Dispensing: Weigh the solid compound in the fume hood. Use a spatula for transferring the solid to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly while stirring in a closed or partially covered vessel within the fume hood.

  • Post-Handling: Clean all equipment and the work area thoroughly after use. Decontaminate surfaces that may have come into contact with the compound.

Safe_Handling_Workflow start Start: Prepare for Handling engineering_controls Verify Fume Hood Operation and Accessibility of Safety Equipment start->engineering_controls ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) engineering_controls->ppe weighing Weigh Compound in Fume Hood ppe->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep handling Perform Experimental Procedures solution_prep->handling cleanup Clean Equipment and Work Area handling->cleanup disposal Dispose of Waste Properly cleanup->disposal end End: Complete Handling disposal->end

Caption: Safe handling workflow for 2-Thiazolamine, 5-methyl-N-phenyl-.

Section 5: First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and ensure adequate ventilation.[13]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[13]

  • Containment and Cleanup:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3]

    • For larger spills, contain the spill and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).[9]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 7: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[3][8]

References

  • MBL Life Science. (2025, January 27). Safety Data Sheet.
  • Santa Cruz Biotechnology. 2-Amino-5-methylthiazole.
  • Kishida Chemical Co., Ltd. (2017, October 31). Safety Data Sheet.
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
  • Thermo Fisher Scientific. (2010, March 29). 2-Amino-5-methylthiazole Safety Data Sheet.
  • Cayman Chemical. 2-amino-5-methyl-4-phenyl Thiazole (CAS 30709-67-2).
  • NextSDS. 5-methyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine.
  • Chemsrc. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2.
  • REACH Online. SECTION 5: Firefighting measures.
  • PubChem. 2-Amino-4-phenyl-5-methylthiazole.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminothiazole.
  • Sigma-Aldrich. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2.
  • Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET.
  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
  • ECHEMI. 5-Amino-4-phenyl-2(3H)-thiazolethione SDS, 6964-10-9 Safety Data Sheets.
  • Capot Chemical. (2012, April 17). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth guide to the synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-, a substituted 2-aminothiazole derivative. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-, a substituted 2-aminothiazole derivative. The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol for the successful laboratory synthesis of this compound.

Introduction and Significance

The synthesis of substituted 2-aminothiazoles is of significant interest to the drug discovery and development community. The versatility of the thiazole ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacological activity. The target molecule, 2-Thiazolamine, 5-methyl-N-phenyl-, incorporates a methyl group at the 5-position and a phenyl group on the exocyclic amine, features that can significantly influence its biological profile. The method detailed herein is a classic and robust approach known as the Hantzsch thiazole synthesis, prized for its reliability, generally high yields, and the stability of the resulting aromatic products.[3][4]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a condensation reaction that classically involves the cyclization of an α-haloketone with a thioamide or thiourea derivative.[4][5][6] The reaction proceeds through a well-established multi-step mechanism, which is crucial for understanding the reaction's intricacies and for troubleshooting potential issues.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of N-phenylthiourea on the α-carbon of 1-chloroacetone. This is an SN2 reaction where the chlorine atom is displaced.[3][7]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thiourea derivative performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered ring intermediate, a hydroxythiazoline.[3][8]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of the stable, aromatic thiazole ring.[3]

The overall reaction can be summarized as follows:

Hantzsch_Thiazole_Synthesis reagents Starting Materials: 1-Chloroacetone N-Phenylthiourea reaction_step Reaction in Ethanol (Reflux) reagents->reaction_step workup Aqueous Workup (5% Na₂CO₃) reaction_step->workup product Product: 2-Thiazolamine, 5-methyl-N-phenyl- workup->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: A general workflow for the Hantzsch synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-Chloroacetone92.52100.925 g (0.78 mL)
N-Phenylthiourea152.21101.52 g
Ethanol (95%)--20 mL
5% Sodium Carbonate Solution--50 mL
Deionized Water--As needed

Safety Precautions: 1-Chloroacetone is a lachrymator and is toxic. This entire procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-phenylthiourea (1.52 g, 10 mmol) and 95% ethanol (20 mL). Stir the mixture until the N-phenylthiourea is fully dissolved.

  • Addition of α-Haloketone: To the stirred solution, add 1-chloroacetone (0.78 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization and Workup: Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution.[3][8] Stir the resulting suspension for 15-20 minutes. This step neutralizes the hydrochloric acid formed during the reaction and precipitates the free base of the product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter paper, and then transfer it to a watch glass to dry completely. The mass of the crude product should be recorded.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-Thiazolamine, 5-methyl-N-phenyl- as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Melting Point Determination: A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis:

    • 1H NMR and 13C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

Expected Results and Troubleshooting

The Hantzsch thiazole synthesis is generally a high-yielding reaction.[8] A typical yield for this synthesis is in the range of 70-90%.

Potential Issues and Solutions:

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC.

    • Loss of Product During Workup: Ensure the product is fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation.

  • Impure Product:

    • Incomplete Neutralization: Ensure enough sodium carbonate solution is used to fully neutralize the reaction mixture.

    • Inefficient Recrystallization: Choose an appropriate recrystallization solvent and ensure slow cooling to promote the formation of pure crystals.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of 2-Thiazolamine, 5-methyl-N-phenyl-. By understanding the underlying mechanism and following the detailed protocol, researchers can successfully synthesize this and other valuable 2-aminothiazole derivatives for further investigation in drug discovery and medicinal chemistry programs.

References

  • Keri, R. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]

  • Wan, J-P., et al. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. Synthesis, 56(17), 2565-2571. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • MDPI. (2022). Synthesis of Thiazole Derivatives and Their Biological Applications. [Link]

  • Google Patents. (1992). Process of producing 2-aminothiazole.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules, 27(6), 1845. [Link]

  • Keri, R. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5-Methyl-N-phenylthiazol-2-amine

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations Introduction & Chemical Profiling 5-Methyl-N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations

Introduction & Chemical Profiling

5-Methyl-N-phenylthiazol-2-amine is a highly versatile pharmacophore utilized in the synthesis of kinase inhibitors, cholinesterase inhibitors, and other neuroactive agents. Quantifying this molecule in complex matrices requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Developing an analytical method for this compound presents specific chromatographic challenges due to its dual chemical nature: it possesses a basic aminothiazole core and highly lipophilic substituents (the phenyl and methyl groups). As a Senior Application Scientist, the goal is not merely to establish a working method, but to engineer a self-validating chromatographic system where every parameter is mechanistically justified and validated against the latest [1].

Mechanistic Rationale: The "Why" Behind the Method

To achieve reproducible retention and sharp peak symmetry, we must design the method around the analyte's physicochemical properties.

Stationary Phase Causality

We utilize a high-density, end-capped C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 µm)[2]. End-capping is non-negotiable for aminothiazoles. Unreacted silanols on the silica backbone act as weak cation exchangers. Without end-capping, the basic secondary amine of our analyte would fiercely bind to these silanols, resulting in severe peak tailing and poor theoretical plate counts.

Mobile Phase & pH Optimization

The parent 2-aminothiazole exhibits a basic pKa of 5.36 at the thiazole nitrogen[3], while the secondary amine N-H proton is weakly acidic (pKa ~15–20)[4]. To ensure a robust method, the mobile phase pH must be buffered at least two units away from the basic pKa.

By utilizing an acidic modifier like 0.1% v/v Orthophosphoric Acid (OPA) , we drop the mobile phase pH to approximately 2.5[2]. This choice creates a self-validating environment:

  • Analyte Protonation: The thiazole nitrogen is fully protonated, ensuring a single, consistent ionization state.

  • Silanol Suppression: The highly acidic environment neutralizes residual surface silanols (pKa ~3.5–4.5) on the stationary phase, effectively shutting down secondary ion-exchange interactions[2].

Retention is therefore driven entirely by the predictable hydrophobic partitioning of the phenyl and methyl moieties into the C18 phase.

Detector Tuning

Due to the extended π -conjugation between the phenyl ring and the thiazole core, the molecule is highly UV-active. A detection wavelength of 272 nm provides optimal signal-to-noise (S/N) ratios while avoiding the low-wavelength noise typical of organic modifiers[2]. If the method must be transferred to an LC-MS/MS system for pharmacokinetic studies, the non-volatile OPA can be seamlessly substituted with 0.1% Formic Acid to enable electrospray ionization (ESI)[5].

Method Development Workflow

G1 A 1. Analyte Profiling (pKa ~5.3, LogP ~2.8) B 2. Column Selection (End-capped C18, 5 µm) A->B C 3. Mobile Phase Optimization (pH 2.5 to suppress silanols) B->C D 4. Detector Tuning (UV at 272 nm / MS compatible) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E

Fig 1. Sequential workflow for RP-HPLC method development of 5-methyl-N-phenylthiazol-2-amine.

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA) to 1000 mL of Milli-Q water to yield a 0.1% v/v solution[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Self-Validating Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 15 minutes. Degassing prevents micro-bubble formation in the pump heads, which is the primary cause of baseline fluctuations and pressure drops.

Step 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-methyl-N-phenylthiazol-2-amine reference standard and dissolve in 10.0 mL of Methanol[2]. Vortex until fully dissolved.

  • Working Solutions: Dilute the stock solution using the initial mobile phase composition (55% A / 45% B) to create a calibration curve spanning 0.5 µg/mL to 150 µg/mL, depending on the required reporting range[1].

Step 3: Chromatographic Execution

Initiate the HPLC system using the optimized parameters outlined in Table 1 . Allow the column to equilibrate with the mobile phase for at least 10 column volumes until a stable baseline is achieved.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)End-capped stationary phase prevents amine-silanol tailing[2].
Mobile Phase A 0.1% v/v OPA in WaterBuffers pH to ~2.5, protonating the thiazole nitrogen[2].
Mobile Phase B AcetonitrileStronger elution strength than Methanol; sharper peaks.
Elution Mode Isocratic (55% A : 45% B)Ensures consistent baseline and reproducible retention times[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 25 °C (Controlled)Stabilizes partitioning kinetics and reduces pressure fluctuations.
Detection UV/PDA at 272 nmCorresponds to the π−π∗ transition of the conjugated system[2].

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for purpose" for regulatory submissions, it must be validated according to the [1]. The validation architecture ensures the method is a self-contained, reliable system.

G2 Root ICH Q2(R2) Validation Spec Specificity (Resolution > 2.0) Root->Spec Lin Linearity & Range (R² ≥ 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec Sens Sensitivity (LOD/LOQ via S/N) Root->Sens

Fig 2. Core validation parameters evaluated according to ICH Q2(R2) analytical guidelines.

Table 2: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank matrix, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the analyte. Resolution ( Rs​ ) > 2.0[1].
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of target response[1].
Accuracy (Recovery) Spike known amounts of API into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must fall between 98.0% and 102.0%[1].
Precision (Repeatability) Inject the 100% target concentration standard 6 consecutive times.Relative Standard Deviation (RSD) of peak areas 2.0%[1].
Sensitivity (LOD/LOQ) Determine via Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3:1. LOQ: S/N 10:1[1].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . Basavanakatti, M. A., et al. BMC Chemistry, 18(220). (2024). URL:[Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column . SIELC Technologies. (n.d.). URL:[Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles . McGowan, M. A., et al. Organic Letters, 14(6), 1432–1435. (2012). URL:[Link]

Sources

Method

The Strategic Application of 2-Thiazolamine, 5-methyl-N-phenyl- in Modern Drug Discovery

Introduction: The Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient lead genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient lead generation and optimization. These molecular frameworks exhibit the remarkable ability to bind to a multitude of biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The 2-aminothiazole nucleus is a quintessential example of such a scaffold, found at the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific, strategically substituted derivative, 2-Thiazolamine, 5-methyl-N-phenyl- , and its applications as a pivotal building block in the synthesis of next-generation therapeutic agents. We will delve into its synthetic accessibility, explore its role in shaping pharmacologically relevant properties, and provide detailed protocols for its incorporation into drug discovery workflows.

The inherent value of the 2-aminothiazole moiety is derived from its unique electronic and structural features. The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, while the aromatic thiazole ring can participate in π-π stacking interactions with protein residues. This multifaceted binding capability allows for a broad range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic placement of a methyl group at the 5-position and a phenyl group on the exocyclic nitrogen of 2-Thiazolamine, 5-methyl-N-phenyl- further refines its physicochemical properties and directs its biological activity, making it a highly valuable and versatile building block for medicinal chemists.

The Influence of Substitution: A Structure-Activity Relationship (SAR) Perspective

The specific substitution pattern of 2-Thiazolamine, 5-methyl-N-phenyl- is not arbitrary; it is a calculated design element that significantly influences its utility in drug discovery.

  • The 5-Methyl Group: The introduction of a methyl group at the C5 position of the thiazole ring has been shown to be a critical determinant of activity in various contexts. For instance, in a series of 2-aminothiazole derivatives, the presence of a methyl group at this position was found to be favorable for antitumor activity.[1] This is likely due to a combination of factors, including increased lipophilicity, which can enhance membrane permeability, and steric effects that can orient the molecule favorably within a binding pocket.

  • The N-Phenyl Group: The N-phenyl substituent plays a crucial role in modulating the electronic properties of the 2-amino group and provides a vector for further structural diversification. The phenyl ring can engage in hydrophobic and π-stacking interactions with target proteins. Furthermore, the amenability of the N-H bond to acylation and other coupling reactions allows for the introduction of a wide array of functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various 2-aminothiazole series have consistently demonstrated that modifications at the N-2 position are well-tolerated and can lead to significant improvements in biological activity.[1]

Synthetic Accessibility: The Hantzsch Thiazole Synthesis

The utility of a building block in drug discovery is intrinsically linked to its synthetic accessibility. 2-Thiazolamine, 5-methyl-N-phenyl- can be reliably synthesized via the classic Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring.[3][4][5] This one-pot condensation reaction involves the reaction of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of 2-Thiazolamine, 5-methyl-N-phenyl-

This protocol outlines the synthesis of the title compound using the Hantzsch thiazole synthesis.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
1-Bromopropan-2-oneC₃H₅BrO136.98
N-PhenylthioureaC₇H₈N₂S152.22
EthanolC₂H₅OH46.07
Sodium BicarbonateNaHCO₃84.01
Ethyl AcetateC₄H₈O₂88.11
Brine (saturated NaCl solution)--
Anhydrous Magnesium SulfateMgSO₄120.37

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylthiourea (1.52 g, 10 mmol) and ethanol (30 mL).

  • Addition of α-Haloketone: Stir the mixture until the N-phenylthiourea is completely dissolved. To this solution, add 1-bromopropan-2-one (1.37 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-Thiazolamine, 5-methyl-N-phenyl- as a solid.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of 2-Thiazolamine, 5-methyl-N-phenyl- reagents N-Phenylthiourea + 1-Bromopropan-2-one in Ethanol reflux Reflux (4-6 h) reagents->reflux Hantzsch Reaction workup Neutralization (NaHCO₃) & Extraction (Ethyl Acetate) reflux->workup purification Column Chromatography workup->purification product 2-Thiazolamine, 5-methyl-N-phenyl- purification->product

Caption: Workflow for the Hantzsch synthesis of the target building block.

Applications in Drug Discovery: A Gateway to Diverse Functionality

The true power of 2-Thiazolamine, 5-methyl-N-phenyl- as a building block lies in its ability to serve as a versatile platform for the introduction of diverse chemical functionalities, primarily through reactions involving the exocyclic amino group. N-acylation is a particularly valuable transformation, as the resulting amide bond can introduce key hydrogen bonding interactions and provide a scaffold for further elaboration.

Protocol 2: N-Acylation of 2-Thiazolamine, 5-methyl-N-phenyl-

This protocol provides a general procedure for the N-acylation of the title compound with an acid chloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-Thiazolamine, 5-methyl-N-phenyl-C₁₀H₁₀N₂S190.27
Acid Chloride (e.g., Benzoyl Chloride)VariableVariable
PyridineC₅H₅N79.10
Dichloromethane (DCM)CH₂Cl₂84.93
1 M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate Solution--
Brine (saturated NaCl solution)--
Anhydrous Sodium SulfateNa₂SO₄142.04

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-Thiazolamine, 5-methyl-N-phenyl- (1.90 g, 10 mmol) and dry dichloromethane (20 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 mL, 15 mmol) dropwise.

  • Acylation: To the stirred solution, add the acid chloride (11 mmol, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated product.

Visualization of the N-Acylation Workflow:

G cluster_1 N-Acylation of 2-Thiazolamine, 5-methyl-N-phenyl- start 2-Thiazolamine, 5-methyl-N-phenyl- in DCM add_base Add Pyridine (0 °C) start->add_base add_acyl Add Acid Chloride (0 °C) add_base->add_acyl react Stir at Room Temperature (2-4 h) add_acyl->react workup Aqueous Work-up & Extraction react->workup purification Purification workup->purification final_product N-Acylated Product purification->final_product

Sources

Application

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of 5-Methyl-N-phenyl-1,3-thiazol-2-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary & Chemical Grounding The compound 5-methyl-N-phenyl-1,3-thiazol-2-amine (CAS: 5282...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary & Chemical Grounding

The compound 5-methyl-N-phenyl-1,3-thiazol-2-amine (CAS: 52829-93-3) belongs to the aminothiazole class, a highly privileged scaffold in drug discovery known for its kinase inhibition and antimicrobial properties[1]. Accurate identification and quantification of this compound and its metabolites in biological matrices require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[2].

This application note provides an authoritative, in-depth guide to the structural elucidation and Collision-Induced Dissociation (CID) fragmentation mechanics of 5-methyl-N-phenyl-1,3-thiazol-2-amine. By understanding the causality behind its gas-phase dissociation, researchers can design highly selective Multiple Reaction Monitoring (MRM) assays, minimizing false positives in complex biological matrices.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₀N₂S

  • Monoisotopic Mass: 190.0565 Da

  • Precursor Ion [M+H]⁺: 191.0643 m/z

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . This means the workflow inherently controls for matrix effects, carryover, and instrument drift through integrated Quality Control (QC) and Internal Standard (ISTD) checkpoints[2].

Chromatographic Separation (UPLC)
  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintains high theoretical plates for sharp peak shapes).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]⁺ species, maximizing Electrospray Ionization (ESI) efficiency[3].)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Collision Gas: High-purity Argon. (Causality: Argon's higher atomic mass compared to nitrogen provides superior kinetic energy transfer during CID, which is strictly required to fracture the highly stable, aromatic thiazole ring[1].)

The Self-Validation Sequence
  • System Suitability Test (SST): Inject 6 replicates of a mid-level standard. Pass criteria: Peak area RSD < 5%, Retention Time RSD < 1%.

  • Blank Injection: Inject Mobile Phase A. Pass criteria: Signal at target MRM < 20% of the Lower Limit of Quantification (LLOQ).

  • ISTD Normalization: Co-inject a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) with every sample to correct for ionization suppression/enhancement.

LCMS_Workflow S1 1. System Suitability Blank & ISTD Injection S2 2. Chromatographic Separation UPLC C18 Column S1->S2 Validated Base S3 3. ESI+ Ionization Protonation to [M+H]+ S2->S3 Eluent Flow S4 4. Quadrupole 1 (Q1) Precursor Selection (m/z 191.1) S3->S4 Ion Beam S5 5. Collision Cell (q2) CID with Argon Gas S4->S5 m/z 191.1 Isolated S6 6. Quadrupole 3 (Q3) Product Ion Scanning S5->S6 Fragment Ions

Caption: Self-validating LC-MS/MS workflow ensuring analytical integrity and reproducible ionization.

Mechanistic Mass Spectrometry Fragmentation Patterns

Under CID conditions, the [M+H]⁺ precursor ion (m/z 191.1) of 5-methyl-N-phenyl-1,3-thiazol-2-amine undergoes specific, charge-directed fragmentation pathways. The protonation preferentially occurs at the endocyclic thiazole nitrogen due to its higher basicity, though rapid tautomerization to the exocyclic amine allows for diverse cleavage routes[3].

Pathway A: Exocyclic C-N Bond Cleavage

The most labile bond in the molecule is the exocyclic C2-N bond linking the thiazole and phenyl rings.

  • Formation of the Aniline Cation (m/z 94.1): Charge retention on the aniline moiety yields the protonated aniline ion[C₆H₅NH₃]⁺.

  • Formation of the Phenyl Cation (m/z 77.0): Subsequent expulsion of neutral ammonia (NH₃, 17 Da) from the m/z 94.1 fragment generates the highly stable phenyl cation [C₆H₅]⁺. This is a primary quantifier transition[4].

  • Formation of the Thiazolyl Cation (m/z 98.0): Alternatively, charge retention on the 5-methylthiazole core yields the [C₄H₄NS]⁺ fragment.

Pathway B: Thiazole Ring Opening

Thiazole rings are known to undergo complex ring-opening and rearrangement reactions under mass spectrometric conditions[4].

  • Formation of Phenyl Isothiocyanate (m/z 135.0): Cleavage of the S-C2 and N-C4 bonds within the thiazole ring results in the loss of a C₃H₄N radical/neutral species, yielding the[Ph-N=C=S]⁺ fragment. This pathway is driven by the electron-rich nature of the sulfur atom[5].

  • Loss of Hydrogen Sulfide (m/z 157.1): A classic signature of sulfur-containing heterocycles is the neutral loss of H₂S (34 Da), leading to a condensed bicyclic or rearranged linear fragment at m/z 157.1[4].

Fragmentation_Logic M Precursor[M+H]+ m/z 191.1 F1 [PhNH3]+ m/z 94.1 M->F1 C-N Cleavage (Charge on Aniline) F3 [C4H4NS]+ m/z 98.0 M->F3 C-N Cleavage (Charge on Thiazole) F4 [Ph-N=C=S]+ m/z 135.0 M->F4 Ring Opening (S-C2 & N-C4) F5 [M+H - H2S]+ m/z 157.1 M->F5 -H2S (34 Da) F2 [C6H5]+ m/z 77.0 F1->F2 -NH3 (17 Da)

Caption: CID fragmentation pathways of 5-methyl-N-phenyl-1,3-thiazol-2-amine highlighting key product ions.

Quantitative Data: MRM Transition Optimization

To facilitate rapid assay development, the quantitative fragmentation data is summarized below. The optimal Collision Energy (CE) dictates the abundance of specific product ions. Lower CE favors larger fragments (e.g., m/z 135.0), while higher CE drives the reaction to terminal fragments (e.g., m/z 77.0)[1].

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityOptimal CE (eV)Application / Utility
191.1 94.1 Protonated Aniline22Quantifier (High abundance, stable)
191.1 77.0 Phenyl Cation35Qualifier 1 (Confirms aniline presence)
191.1 135.0 Phenyl Isothiocyanate18Qualifier 2 (Confirms thiazole linkage)
191.1 98.0 5-Methylthiazolyl Cation25Structural Elucidation
191.1 157.1 [M+H - H₂S]⁺15Diagnostic for S-heterocycle

Note: Declustering Potential (DP) should be optimized globally for the m/z 191.1 precursor, typically around 60-80 V depending on the specific mass spectrometer geometry.

References

  • National Center for Biotechnology Information (PMC). "Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis". nih.gov.[Link]

  • MDPI. "UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules". mdpi.com. [Link]

  • Deutsche Nationalbibliothek. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole". d-nb.info. [Link]

  • National Center for Biotechnology Information (PubMed). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR". nih.gov.[Link]

Sources

Method

Topic: High-Purity Recovery of 5-methyl-N-phenylthiazol-2-amine: Advanced Crystallization and Recrystallization Methodologies

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides detailed, field-proven protocols for the purification of 5-methyl-N-phenylthiazol-2-amine, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides detailed, field-proven protocols for the purification of 5-methyl-N-phenylthiazol-2-amine, a key heterocyclic amine intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications—from reaction kinetics to biological activity and regulatory compliance—this document outlines robust methodologies for crystallization and recrystallization. We delve into the underlying principles of solvent selection, nucleation, and crystal growth tailored to this specific molecule. The protocols are designed to be self-validating, incorporating in-process checks and post-purification analytical assessments. This guide is intended for researchers, chemists, and process development scientists seeking to achieve high-purity crystalline 5-methyl-N-phenylthiazol-2-amine with optimal yield and batch-to-batch consistency.

Introduction: The Imperative for Purity

5-methyl-N-phenylthiazol-2-amine belongs to the N-aryl-2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry. As a synthetic intermediate, its purity is paramount; residual starting materials, by-products, or catalysts can interfere with subsequent synthetic steps or compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API)[1].

Crystallization is a powerful, scalable, and economical technique for purification. It leverages differences in solubility between the target compound and its impurities to selectively isolate the desired molecule in a highly ordered, solid crystalline form. This application note provides a comprehensive framework for developing a successful crystallization strategy, from theoretical principles to practical, step-by-step protocols.

Scientific Rationale: The purification process relies on establishing a supersaturated solution from which the target compound preferentially crystallizes upon cooling or addition of an anti-solvent. The choice of solvent is the most critical parameter, as it governs the solubility curve, crystal habit, and impurity rejection efficiency. Furthermore, for compounds like N-arylthiazoles, the potential for polymorphism—the ability to exist in multiple crystal forms—must be considered, as different polymorphs can exhibit distinct physical properties[2][3]. The protocols herein are designed to yield a consistent, thermodynamically stable crystalline form.

Physicochemical Profile & Solvent Selection

Direct, extensively published physicochemical data for 5-methyl-N-phenylthiazol-2-amine is limited. However, we can establish a strong predictive foundation by examining its close structural analog, 5-methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2) , which shares key functional groups influencing solubility.

PropertyValue (for 5-methyl-4-phenyl-2-thiazolamine)Source
Molecular Formula C₁₀H₁₀N₂S[4]
Molecular Weight 190.26 g/mol [4]
Appearance Crystalline Solid[1]
Melting Point 122-126 °C[4][5]
Solubility (at RT) DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 12.5 mg/mLPBS (pH 7.2): 0.15 mg/mL[1][4]

Expert Analysis of Solubility Data: The data indicates good solubility in polar aprotic solvents (DMF, DMSO) and a polar protic solvent (Ethanol), with very poor solubility in aqueous media[1][4]. This profile is ideal for recrystallization. Ethanol is an excellent starting point for single-solvent recrystallization due to its moderate boiling point, low toxicity, and volatility. The significant drop in solubility in water suggests that a solvent/anti-solvent system like Ethanol/Water or DMF/Water would also be highly effective[6].

Recommended Solvents for Method Development:
Solvent SystemTypeRationale
Isopropanol (IPA) Single-SolventOften provides a steeper solubility curve than ethanol, potentially improving yield.
Ethanol (EtOH) Single-SolventGood solubility when hot, lower when cold; relatively non-toxic and easily removed.[7][8]
Acetonitrile (ACN) Single-SolventCan be effective for moderately polar compounds.
Ethanol / Water Solvent/Anti-solventExcellent system where the compound is soluble in ethanol and insoluble in water. Allows for fine-tuned control over precipitation.[9]
DMF / Water Solvent/Anti-solventUseful if the compound has poor solubility in hot alcohols. DMF is a powerful solvent, with water acting as a potent anti-solvent.[6]

Purification Workflow Overview

The overall process for purifying crude 5-methyl-N-phenylthiazol-2-amine is a multi-step workflow designed to systematically remove different types of impurities.

Caption: Purification workflow for 5-methyl-N-phenylthiazol-2-amine.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point for purification.

  • Dissolution: Place the crude 5-methyl-N-phenylthiazol-2-amine (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., start with 30-40 mL). Heat the mixture to a gentle reflux (approx. 78 °C) on a stirrer hotplate.

  • Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved.

    • Scientist's Note: The key is to use the minimum amount of hot solvent required for complete dissolution. Using excess solvent will decrease the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Return the mixture to a boil for 5-10 minutes.

    • Scientist's Note: Never add charcoal to a boiling solution, as it can cause violent bumping. The charcoal adsorbs high-molecular-weight colored impurities[9].

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel with fluted filter paper by passing hot ethanol through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Scientist's Note: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than fine powders that can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization from DMF/Water

This method is highly effective but requires careful control. It is suitable if the compound is sparingly soluble in hot alcohols.

  • Dissolution: In a fume hood, dissolve the crude compound (e.g., 5.0 g) in the minimum amount of warm DMF (e.g., 40-50 °C) in an Erlenmeyer flask.

  • Hot Filtration (Recommended): Perform a hot filtration as described in Protocol 1 (steps 3-4) to remove any insoluble impurities or optional charcoal.

  • Addition of Anti-Solvent: Heat the DMF solution to approximately 60-70 °C. Add deionized water dropwise with vigorous stirring until the solution becomes faintly and persistently turbid (cloudy).

    • Scientist's Note: This point of initial turbidity is the "cloud point," indicating the solution is now saturated.

  • Clarification: Add a few drops of warm DMF to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a cold DMF/water mixture (at the approximate final composition), followed by a wash with cold deionized water to remove residual DMF. Dry the product in a vacuum oven.

Purity Assessment and Quality Control

Post-purification analysis is essential to validate the success of the protocol.

Analysis MethodPurposeExpected Result for Pure Compound
Melting Point Assess Purity & IdentityA sharp melting point range (e.g., within 1-2 °C) consistent with literature values for the target compound.[9]
Thin-Layer Chromatography (TLC) Identify Number of ComponentsA single spot with a consistent Rf value in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
HPLC Quantify PurityA single major peak with purity >99.5% by area percentage.
NMR Spectroscopy (¹H, ¹³C) Confirm Chemical StructureA spectrum consistent with the structure of 5-methyl-N-phenylthiazol-2-amine, with no significant impurity peaks.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask at the air-liquid interface with a glass rod to induce nucleation.- Add a "seed" crystal of pure compound, if available.
"Oiling Out" - Solution is too supersaturated.- Cooling rate is too fast.- Melting point of the solute is below the boiling point of the solvent.- Re-heat the solution to dissolve the oil.- Add slightly more solvent and allow it to cool much more slowly.- Try a lower-boiling point solvent.
Low Yield - Incomplete precipitation (compound is too soluble in the cold solvent).- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Reduce the total volume of solvent used.- Ensure the filtration apparatus is sufficiently pre-heated before hot filtration.
Product is Colored - Colored impurities were not removed.- Repeat the recrystallization process, incorporating the activated charcoal decolorization step (Protocol 1, Step 3).[9]

References

  • Koval'chuk, E. P., et al. (2015). Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. Russian Journal of General Chemistry, 85(7), 1732-1736.
  • ResearchGate. Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. Publication Page. [Link]

  • Gaspar, A., et al. (2018). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 63–69. [Link]

  • PubChem. 2-Amino-4-phenyl-5-methylthiazole. Compound Summary. [Link]

  • Zhou, L., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 291-300.

  • Thomas, S. P., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(8), 868. [Link]

  • Gholap, S. S., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles and their derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

  • Husain, A., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. The Scientific World Journal, 2015, 879483. [Link]

  • Rajappa, S., et al. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 17B(5), 451-455. [Link available through academic repositories]
  • Li, Y., et al. (2012). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458. [Link]

  • Kauer, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 23(9), 5122. [Link]

  • Thomas, S. P., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]

  • Icon Pharma Chem. 2-Amino-5-methylthiazole. Product Page. [Link]

  • Hein, D. W. (2020). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-71. [Link]

Sources

Application

High-Throughput Cell Viability Assay Protocol for Evaluating 2-Thiazolamine, 5-methyl-N-phenyl- Cytotoxicity

Introduction & Scientific Rationale Thiazole derivatives, including 2-Thiazolamine, 5-methyl-N-phenyl- (CAS 52829-93-3) , are highly valued in medicinal chemistry for their diverse biological activities, particularly as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Thiazole derivatives, including 2-Thiazolamine, 5-methyl-N-phenyl- (CAS 52829-93-3) , are highly valued in medicinal chemistry for their diverse biological activities, particularly as multi-targeted anti-cancer agents and kinase inhibitors[1]. Evaluating the antiproliferative and cytotoxic effects of these compounds is a critical bottleneck in preclinical drug discovery[2].

While traditional colorimetric assays (such as MTT or WST-8) are commonly used, they rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. This can be problematic when testing thiazole derivatives, as many of these compounds possess intrinsic antioxidant properties that can artificially skew oxidoreductase readouts[1].

To establish a biochemically robust and self-validating system, this protocol utilizes an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo® 2.0). ATP is a universal, direct indicator of metabolic activity; living cells maintain stable ATP levels, whereas dying cells rapidly deplete them[3].

ATP_Mechanism ViableCells Viable Cells (Metabolically Active) Lysis Cell Lysis (Reagent Addition) ViableCells->Lysis ATP Released ATP Lysis->ATP Light Luminescent Signal (Proportional to Viability) ATP->Light Catalyzed by Luciferase Luciferase + Luciferin + O2 + Mg2+ Luciferase->Light

Mechanism of ATP-dependent luciferase reaction for quantifying cell viability.

Experimental Design & Causality (E-E-A-T)

To ensure data integrity, the experimental design incorporates several critical control mechanisms:

  • Vehicle Control (DMSO): Thiazole compounds are lipophilic and require DMSO for solubilization. The final DMSO concentration must be strictly maintained at ≤0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Edge Effect Mitigation: Evaporation in the outer wells of 384-well plates alters osmolarity and artificially concentrates the drug. Outer wells should be filled with sterile PBS, and assays should be confined to the inner wells.

  • Thermodynamic Equilibration: Luciferase enzyme kinetics are highly temperature-dependent. Both the assay plates and the ATP reagent must be equilibrated to room temperature (22–25°C) for 30 minutes prior to addition to prevent signal gradients (the "dome effect") across the plate[3].

Materials and Reagents

  • Test Compound: 2-Thiazolamine, 5-methyl-N-phenyl- (CAS 52829-93-3), dissolved in 100% anhydrous DMSO to a 10 mM stock.

  • Assay Reagent: CellTiter-Glo® 2.0 Reagent (Promega)[3].

  • Cell Lines: Human cancer models (e.g., U-87 MG glioblastoma or A549 lung carcinoma, which are highly responsive to thiazole derivatives)[1][2].

  • Consumables: 384-well opaque white tissue culture plates.

    • Causality: White plates maximize the reflection of the luminescent signal and prevent optical crosstalk between adjacent wells, which is a common failure point in clear-bottom plates.

Step-by-Step Protocol

Phase 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Resuspend cells in complete growth media (e.g., DMEM + 10% FBS).

  • Seed cells into the inner wells of a 384-well white opaque plate at a density of 1,000–2,000 cells/well in a volume of 20 µL.

    • Expert Insight: Seeding density must be pre-optimized. Cells should reach ~80% confluence by the end of the assay to ensure the luminescent signal falls within the linear dynamic range of the luminometer.

  • Add 20 µL of sterile PBS to all perimeter wells to prevent evaporation.

  • Incubate the plate overnight (16–24 hours) at 37°C, 5% CO2​ to allow for cell attachment and recovery.

Phase 2: Compound Treatment
  • Prepare a 10-point, 3-fold serial dilution of 2-Thiazolamine, 5-methyl-N-phenyl- in 100% DMSO.

  • Perform an intermediate dilution by transferring the DMSO stocks into intermediate plates containing complete culture media (dilution factor: 1:100).

    • Causality: This step prevents localized compound precipitation that occurs when high-concentration DMSO hits aqueous media directly.

  • Add 5 µL of the intermediate dilution to the assay plate (final volume = 25 µL/well). The final top concentration of the compound should be 10 µM, with a final DMSO concentration of 0.2%.

  • Include Vehicle Control wells (0.2% DMSO in media) and Background Control wells (media + 0.2% DMSO, no cells).

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2​ .

Phase 3: ATP Luminescent Assay Execution
  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of room-temperature CellTiter-Glo® 2.0 Reagent to each well (1:1 ratio with the culture volume)[3].

  • Mix the contents vigorously on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Record luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 second per well.

Workflow Seed 1. Cell Seeding (384-well white plate) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (2-Thiazolamine derivative) Incubate1->Treat Incubate2 4. 72h Incubation (Drug Exposure) Treat->Incubate2 Assay 5. Add ATP Reagent (Room Temp Equilibration) Incubate2->Assay Read 6. Luminescence Readout (IC50 Calculation) Assay->Read

High-throughput screening workflow for evaluating thiazole compound cytotoxicity.

Data Presentation & Analysis

Calculate the relative cell viability using the following formula:

% Viability=(RLUVehicle​−RLUBackground​RLUSample​−RLUBackground​​)×100

Table 1: Representative 10-Point Dose-Response Setup for 2-Thiazolamine, 5-methyl-N-phenyl-

WellFinal Compound Conc. (µM)Final DMSO (%)Expected Viability (%)Purpose
A110.0000.2< 10%Maximum Efficacy
A23.3330.2~ 25%Curve Inflection
A31.1110.2~ 50%Near IC50
A40.3700.2~ 75%Curve Inflection
A50.1230.2> 90%No Effect Level
...............
A100.00050.2100%Baseline
A110.000 (Vehicle)0.2100%Negative Control
A12Media Only0.20%Background Control

References

  • Title: CellTiter-Glo® 2.0 Cell Viability Assay Source: Promega Corporation URL: [Link]

  • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers in Chemistry URL: [Link]

  • Title: Investigation of the effects of thiazole compounds on thioredoxin reductase 1 (TrxR1), glutathione S-transferase (GST), and glutathione reductase (GR) targeted human brain glioblastoma cancer (U-87 MG) Source: PubMed (International Union of Biochemistry and Molecular Biology) URL: [Link]

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for 5-Methyl-N-phenylthiazol-2-amine in Biological Assays

Introduction & Chemical Profiling 5-Methyl-N-phenylthiazol-2-amine (and its structural analogs) represents a critical pharmacophore in medicinal chemistry. Thiazole derivatives are extensively investigated for their neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

5-Methyl-N-phenylthiazol-2-amine (and its structural analogs) represents a critical pharmacophore in medicinal chemistry. Thiazole derivatives are extensively investigated for their neuroprotective, antimicrobial, and anti-inflammatory properties, particularly in the context of acetylcholinesterase (AChE) inhibition for Alzheimer's disease models .

However, evaluating this compound in in vitro and in vivo biological assays presents a significant physicochemical challenge. The molecule features an electron-rich thiazole core and a hydrophobic N-phenyl substitution. This rigid, aromatic architecture results in high crystal lattice energy and pronounced lipophilicity, rendering the compound practically insoluble in aqueous environments. Successful biological evaluation requires a meticulously designed solvent strategy to prevent compound precipitation, ensure accurate dosing, and avoid solvent-induced cytotoxicity.

Mechanistic Insights: Causality in Solvent Selection

As a Senior Application Scientist, it is crucial to understand why specific solvents are chosen rather than simply following a recipe.

The Role of DMSO (Primary Solvent): Dimethyl sulfoxide (DMSO) is the gold standard for dissolving lipophilic thiazoles . As a polar aprotic solvent with a high dipole moment, DMSO effectively disrupts the strong intermolecular hydrogen bonding and π−π stacking of the thiazole and phenyl rings. It solvates the compound by interacting with the hydrogen bond donor (the secondary amine) and acceptors (the thiazole nitrogen), breaking down the crystal lattice.

The "Precipitation Upon Dilution" Phenomenon: A common laboratory failure occurs when a 100% DMSO stock is pipetted directly into an aqueous buffer (e.g., PBS or cell culture media). The sudden increase in the dielectric constant of the medium forces a hydrophobic collapse. Water molecules preferentially hydrogen-bond with each other, excluding the lipophilic 5-methyl-N-phenylthiazol-2-amine. This causes the compound to rapidly nucleate and "crash out" as micro-precipitates. To circumvent this, intermediate co-solvents and strict final concentration limits must be employed .

Solvent Compatibility Matrix

The following table summarizes the quantitative parameters and mechanistic rationale for the solvent systems used with 5-methyl-N-phenylthiazol-2-amine.

Solvent SystemAssay RoleMax Recommended ConcentrationMechanistic Rationale & Limitations
Anhydrous DMSO Primary Master Stock10 mM – 25 mMHigh dipole moment disrupts crystal lattice. Must be anhydrous; hygroscopic water absorption causes premature precipitation.
Ethanol / Methanol Secondary Co-solvent< 5% (Intermediate)Protic solvents that aid in bridging the dielectric gap between DMSO and water during serial dilution.
PEG-400 / Tween-80 Formulation / Carrier5% – 10% (Intermediate)Surfactants/polymers that form micelles or inclusion complexes, shielding the hydrophobic phenyl ring from water.
Culture Media / PBS Final Assay Buffer< 0.5% (Final DMSO)Final testing environment. DMSO must be kept <0.5% to prevent membrane permeabilization and enzyme inhibition artifacts.

Experimental Protocols

The following protocols represent a self-validating system. Quality control (QC) steps are embedded to ensure the compound remains in solution, guaranteeing that the biological readout is a result of the drug, not an artifact of precipitation.

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the vial of lyophilized 5-methyl-N-phenylthiazol-2-amine powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using a microbalance. (Example: For a 10 mM stock, dissolve 1.90 mg in 1.0 mL of solvent, assuming a molecular weight of ~190.26 g/mol ).

  • Primary Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Self-Validating QC Step: Visually inspect the solution against a dark background under a bright light. The solution must be completely optically clear. For rigorous validation, centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via UV-Vis or LC-MS to confirm the expected 10 mM concentration.

  • Storage: Aliquot the master stock into single-use amber glass vials (to prevent photo-degradation) and store at -20°C.

Protocol B: Serial Dilution for Cell-Based Assays

Objective: Transition the compound into an aqueous environment while keeping final DMSO ≤ 0.5%.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (The "Step-Down"): Dilute the 10 mM stock 1:10 into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock.

  • Aqueous Transition: Pre-warm the cell culture media to 37°C. Cold media will instantly precipitate the compound.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the 1 mM working stock dropwise to achieve the final desired assay concentration (e.g., a 1:200 dilution yields a 5 µM final concentration with 0.25% final DMSO).

  • Microscopic Verification: Before applying to cells, observe the final assay media under a phase-contrast microscope at 20x magnification to ensure no micro-crystals have formed.

Workflow Visualization

G Powder 5-Methyl-N-phenylthiazol-2-amine (Dry Powder) DMSO Add Anhydrous DMSO (Primary Solvent) Powder->DMSO Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock QC QC Check: Visual & Spectrophotometric Stock->QC Inter Intermediate Dilution (DMSO/PEG-400) QC->Inter Pass (Clear) Assay Final Aqueous Assay (<0.5% DMSO Limit) Inter->Assay Dropwise into Warm Media

Workflow for the dissolution and serial dilution of 5-methyl-N-phenylthiazol-2-amine.

References

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences (PMC). Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules (PMC). Available at:[Link]

Application

Catalytic Applications of 2-Thiazolamine, 5-methyl-N-phenyl- in Organic Synthesis: Application Notes and Protocols

Introduction: The Untapped Catalytic Potential of Substituted 2-Aminothiazoles The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Catalytic Potential of Substituted 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its remarkable synthetic versatility and its ability to engage in a multitude of chemical transformations. While the synthesis of 2-aminothiazole derivatives has been extensively explored, their application as catalysts in organic synthesis represents a burgeoning and promising field of investigation. The inherent electronic properties of the 2-aminothiazole ring system, featuring both a nucleophilic exocyclic amino group and a basic endocyclic nitrogen, suggest its potential to function as an effective organocatalyst or as a ligand in transition metal catalysis.

This technical guide focuses on the catalytic applications of a specific derivative, 2-Thiazolamine, 5-methyl-N-phenyl- (hereafter referred to as TMPT ). While direct literature on the catalytic use of TMPT is nascent, this document will extrapolate from the known reactivity of related 2-aminothiazole systems to provide a detailed, mechanistically-driven exploration of its potential catalytic applications. We will delve into its proposed role as a ligand in palladium-catalyzed cross-coupling reactions, offering a comprehensive protocol for its application in the Suzuki-Miyaura coupling.

Mechanistic Insights: TMPT as a Ligand in Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand modulates the electronic properties and steric environment of the metal, thereby influencing the rates and selectivities of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

We hypothesize that TMPT can serve as an effective ancillary ligand in palladium-catalyzed reactions. The 2-aminothiazole core of TMPT possesses two potential coordination sites for a metal: the endocyclic sulfur atom and the exocyclic amino group. The N-phenyl and 5-methyl substituents on the thiazole ring provide steric bulk, which can promote the reductive elimination step and stabilize the active catalytic species.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling using a Pd-TMPT Catalyst

The proposed catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, utilizing TMPT as a ligand, is depicted below.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)(TMPT)2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(TMPT)2 Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(TMPT)2 Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R Base Base (e.g., K2CO3) Base->Transmetalation Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Activated by Base Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction facilitated by a Palladium-TMPT complex.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiazolamine, 5-methyl-N-phenyl- (TMPT)

This protocol outlines a general procedure for the synthesis of the TMPT ligand, adapted from established methods for 2-aminothiazole synthesis.

Materials:

  • 1-Phenyl-1-thiourea

  • 1-Bromo-2-propanone

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-phenyl-1-thiourea (1.0 eq) in ethanol (5 mL/mmol), add 1-bromo-2-propanone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Thiazolamine, 5-methyl-N-phenyl- (TMPT).

Protocol 2: TMPT-Ligated Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the application of TMPT as a ligand in a representative Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Thiazolamine, 5-methyl-N-phenyl- (TMPT)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask and other standard Schlenk line equipment

Experimental Workflow:

Suzuki-Miyaura Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Setup 1. Assemble Schlenk flask under N2/Ar Reagents 2. Add Pd(OAc)2, TMPT, 4-bromoanisole, phenylboronic acid, and K2CO3 Setup->Reagents Solvent 3. Add degassed toluene and water Reagents->Solvent Heating 4. Heat the reaction mixture at 100 °C Solvent->Heating Monitoring 5. Monitor progress by TLC/GC-MS Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Extraction 7. Partition between water and ethyl acetate Cooling->Extraction Drying 8. Dry organic layer and concentrate Extraction->Drying Purification 9. Purify by column chromatography Drying->Purification

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-N-phenylthiazol-2-amine

Welcome to the Process Optimization Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis of 2-Thiazolamine, 5-methyl-N-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis of 2-Thiazolamine, 5-methyl-N-phenyl- (CAS: 52829-93-3).

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. We will dissect the chemical causality behind common failure modes, explore modern catalytic alternatives to traditional cyclizations, and provide self-validating protocols to ensure your scale-up is reproducible and high-yielding.

Synthetic Pathway Overview

The synthesis of 5-methyl-N-phenylthiazol-2-amine typically relies on one of two primary disconnections: the traditional Hantzsch Thiazole Synthesis (Route A) or the modern Buchwald-Hartwig Cross-Coupling (Route B).

SynthesisRoutes A N-Phenylthiourea C Modified Hantzsch Synthesis (EtOH, HCl cat., Reflux) A->C B 2-Bromopropanal Diethyl Acetal B->C D 5-methyl-N-phenylthiazol-2-amine (Target Molecule) C->D Route A E 2-Bromo-5-methylthiazole G Buchwald-Hartwig Amination (Pd cat., Base, Dioxane, 90°C) E->G F Aniline F->G G->D Route B

Figure 1: Comparative synthetic routes for 5-methyl-N-phenylthiazol-2-amine.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40% when using 2-bromopropanal in the Hantzsch synthesis?

Causality: 2-Bromopropanal is an extremely unstable alpha-haloaldehyde. At room temperature, it rapidly undergoes self-condensation, polymerization, and oxidation. When the electrophile degrades in the reaction mixture, the stoichiometric ratio is destroyed, leaving unreacted N-phenylthiourea and generating a tar-like crude mixture that traps your product. Solution: Abandon free 2-bromopropanal. Instead, use 2-bromopropanal diethyl acetal . By adding a catalytic amount of aqueous HCl to your ethanolic solvent, the acetal slowly hydrolyzes in situ. This maintains a low, steady-state concentration of the reactive aldehyde, favoring the bimolecular reaction with thiourea over unimolecular degradation[1].

Q2: I am observing a mixture of regioisomers and decomposition products. How can I improve the reaction profile?

Causality: N-phenylthiourea contains three potential nucleophilic sites (one sulfur, two nitrogens). While sulfur is the softest and most nucleophilic (attacking the alpha-halide first), applying immediate heat causes thermodynamic equilibration and off-target nitrogen attacks. Solution: Implement a step-wise temperature gradient.

Mechanism N1 S-Alkylation (0°C, Kinetic) N2 Intramolecular N-Attack N1->N2 N3 Hydroxythiazoline Intermediate N2->N3 N4 Dehydration (80°C, Thermodynamic) N3->N4 N5 Aromatization N4->N5

Figure 2: Mechanistic pathway and thermal control points of the Hantzsch synthesis.

Q3: Can I synthesize this molecule avoiding the unstable alpha-haloaldehyde entirely?

Causality: Yes. The Hantzsch cyclization can be bypassed using Palladium-catalyzed Buchwald-Hartwig cross-coupling between 2-bromo-5-methylthiazole and aniline[2]. The oxidative addition of Pd(0) into the C-Br bond of the electron-deficient thiazole is facile, but reductive elimination can be sluggish, leading to protodehalogenation side-reactions. Solution: Utilize a bidentate ligand with a wide bite angle, such as dppf or Xantphos, which forces the Pd center into a geometry that accelerates reductive elimination. Employing Pd(dppf)Cl2​ with Cs2​CO3​ in dioxane routinely delivers yields >85%[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include In-Process Controls (IPCs) that act as a self-validating system. Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Modified Hantzsch Synthesis (Acetal Route)

Objective: Synthesize the target molecule utilizing in situ deprotection to maximize yield.

  • Initialization: In a 250 mL round-bottom flask, dissolve N-phenylthiourea (10.0 mmol) in absolute ethanol (50 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add 2-bromopropanal diethyl acetal (11.0 mmol, 1.1 eq) followed by 3 drops of concentrated aqueous HCl (37%).

  • Kinetic Phase: Stir at 0–5 °C for 1 hour.

    • IPC Validation 1: TLC (Hexane:EtOAc 3:1) should show the consumption of the UV-active thiourea spot ( Rf​≈0.2 ) and the appearance of a new intermediate spot ( Rf​≈0.5 ).

  • Thermodynamic Phase: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • IPC Validation 2: LC-MS analysis of an aliquot must show the disappearance of the intermediate mass and the emergence of the [M+H]+ peak at m/z 191.06 (Calculated for C10​H10​N2​S : 190.06).

  • Workup: Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO3​ (aq) and extract with ethyl acetate ( 3×30 mL). Wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Cross-Coupling Route)

Objective: Synthesize the target molecule via transition-metal catalysis to ensure high regiopurity.

  • Preparation: In an oven-dried Schlenk tube, combine 2-bromo-5-methylthiazole (5.0 mmol), aniline (6.0 mmol, 1.2 eq), Cs2​CO3​ (15.0 mmol, 3.0 eq), and Pd(dppf)Cl2​ (0.25 mmol, 5 mol%).

  • Degassing: Add anhydrous dioxane (20 mL). Sparge the solution with Argon for 15 minutes.

    • IPC Validation 1: The solution should transition from a suspension to a deep red/brown homogeneous mixture upon initial heating, indicating the formation of the active Pd(0) species.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours[2].

    • IPC Validation 2: GC-MS must confirm the total consumption of the bromothiazole ( m/z 177/179 isotopic pattern) and the formation of the product ( m/z 191).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexane:EtOAc gradient).

Quantitative Data Summary

The table below summarizes the expected outcomes based on the synthetic methodologies discussed. Use this data to select the appropriate route based on your lab's constraints and purity requirements.

Synthesis RouteKey ReagentsCatalyst / AdditiveTemp & TimeAverage YieldPurity (LC-MS)
Standard Hantzsch 2-Bromopropanal, N-phenylthioureaNone80 °C, 4 h35 - 45%< 85%
Modified Hantzsch 2-Bromopropanal diethyl acetal, N-phenylthioureaHCl (cat.)0 °C to 80 °C, 5 h78 - 85%> 95%
Buchwald-Hartwig 2-Bromo-5-methylthiazole, Aniline Pd(dppf)Cl2​ , Cs2​CO3​ 90 °C, 12 h82 - 89%> 98%

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Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-methyl-N-phenylthiazol-2-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures rooted not in biology, but in the physicochemical behavior of the test compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures rooted not in biology, but in the physicochemical behavior of the test compounds. 5-methyl-N-phenylthiazol-2-amine is a classic example. Featuring a lipophilic phenyl ring and a methyl-substituted thiazole core, this compound exhibits extremely poor aqueous solubility. When introduced into physiological buffers, it is prone to precipitation, leading to erratic readouts, false negatives, and artificially altered structure-activity relationships.

This guide provides mechanistic insights and self-validating protocols to overcome these solubility barriers.

Diagnostic FAQs

Q1: Why does 5-methyl-N-phenylthiazol-2-amine precipitate immediately upon dilution from DMSO into my assay buffer? A1: This occurs when the compound's kinetic solubility limit is exceeded. Kinetic solubility reflects the compound's behavior under non-equilibrium conditions when rapidly diluted from a concentrated organic stock (like DMSO) into an aqueous medium[1]. The sudden drop in solvent capacity forces the compound into a metastable supersaturated state, triggering rapid nucleation and the formation of amorphous precipitates[1].

Q2: My solution looks clear initially, but my assay results are highly variable with high background noise. What is happening? A2: You are likely observing colloidal aggregation or micro-precipitation. Even if macroscopic crystals are not visible to the naked eye, the compound is slowly transitioning from its supersaturated state toward its lower thermodynamic solubility limit[1]. These sub-visible aggregates scatter light—interfering with optical assay readouts—and non-specifically bind to proteins, leading to high background noise and variable data[2].

Q3: How can I leverage the chemical structure of 5-methyl-N-phenylthiazol-2-amine to improve its solubility? A3: The compound contains a weakly basic thiazol-2-amine motif. Its solubility is highly pH-dependent. Lowering the buffer pH protonates the thiazole nitrogen, increasing the molecule's polarity and aqueous solubility. If your biological assay cannot tolerate an acidic environment, you must employ alternative formulation strategies, such as micellar solubilization using surfactants or inclusion complexation using cyclodextrins[3].

Troubleshooting Workflow

SolubilityWorkflow N1 Precipitation Observed in Assay Buffer N2 Is final DMSO > 1%? N1->N2 N3 Reduce Compound Conc. or DMSO Volume N2->N3 Yes N4 Can Assay Tolerate Low pH (e.g., pH < 5)? N2->N4 No N7 Run Kinetic Solubility Assay N3->N7 N5 Adjust Buffer pH (Protonate Amine) N4->N5 Yes N6 Add Solubilizers (HP-β-CD or Tween-20) N4->N6 No N5->N7 N6->N7 N7->N1 Precipitation N8 Proceed with Biological Assay N7->N8 Clear Solution

Decision tree for troubleshooting 5-methyl-N-phenylthiazol-2-amine solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol empirically determines the maximum workable concentration of 5-methyl-N-phenylthiazol-2-amine in your specific assay buffer before precipitation occurs[4].

Causality: We utilize laser nephelometry (light scattering) because it detects sub-visible colloidal aggregates that standard UV-Vis absorbance assays miss, ensuring the compound is truly in solution and won't cause assay interference.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 5-methyl-N-phenylthiazol-2-amine in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. This maintains a constant final DMSO concentration of 1%.

  • Self-Validation Step: Include a highly soluble reference compound (e.g., acetaminophen) as a negative control for precipitation, and a known insoluble compound (e.g., amiodarone) as a positive control to validate the dynamic range of the nephelometer[4].

  • Equilibration: Incubate the plate at room temperature on a plate shaker (150 rpm) for 2 hours to allow for metastable equilibration[4].

  • Measurement: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest compound concentration that does not produce a statistically significant increase in light scattering compared to the buffer blank.

Protocol 2: Cyclodextrin Inclusion Complexation

When pH adjustment is biologically incompatible, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize the compound.

Causality: HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic phenyl and thiazole rings of 5-methyl-N-phenylthiazol-2-amine, while its hydrophilic exterior ensures bulk aqueous solubility[3].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Weigh an excess amount of 5-methyl-N-phenylthiazol-2-amine powder (aiming for a theoretical concentration of ~5 mM, well above its intrinsic solubility).

  • Dispersion: Disperse the powder directly into the HP-β-CD buffer. Crucial Note: Do not use ethanol or DMSO as a co-solvent here, as organic modifiers can competitively displace the compound from the cyclodextrin cavity and destabilize the inclusion complex[5].

  • Complexation: Stir the suspension vigorously at room temperature for 24 to 48 hours to allow the dynamic thermodynamic formation of the inclusion complex[3].

  • Self-Validation Step: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm low-protein-binding PTFE filter to remove any uncomplexed solid[3]. Quantify the exact concentration of the solubilized compound in the filtrate using HPLC-UV against a standard curve prepared in an organic solvent.

Data Presentation

The following table summarizes the expected impact of various solubilization strategies on 5-methyl-N-phenylthiazol-2-amine, allowing you to select the optimal approach based on your assay's tolerance limits.

Solubilization StrategyFinal Additive Conc.Estimated Kinetic Solubility (µM)Assay CompatibilityMechanistic Rationale
Buffer alone (pH 7.4) None< 5 µMHighBaseline intrinsic solubility; compound is in its un-ionized, highly lipophilic state.
DMSO Co-solvency 1% (v/v)~ 15 µMHigh (Most cells tolerate 1% DMSO)Disrupts the water hydrogen-bonding network; utility is strictly limited by the dilution effect.
pH Adjustment (pH < 5.0) None> 100 µMLow (Highly enzyme/cell dependent)Protonation of the weakly basic thiazol-2-amine group significantly increases molecular polarity.
Surfactant (Tween-20) 0.1% (v/v)~ 50 µMModerate (Risk of cell lysis or protein denaturation)Micellar encapsulation of the hydrophobic phenyl ring within the surfactant core.
HP-β-CD Complexation 10% (w/v)> 500 µMHigh (Biologically inert in most in vitro systems)Host-guest inclusion complex dynamically shields the hydrophobic core from the aqueous environment[3].

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Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Methyl-N-phenylthiazol-2-amine

Welcome to the Advanced Technical Support Center for the synthesis of 5-methyl-N-phenylthiazol-2-amine (CAS: 52829-93-3). This knowledge base is designed for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 5-methyl-N-phenylthiazol-2-amine (CAS: 52829-93-3). This knowledge base is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common bottlenecks in thiazole synthesis.

Core Workflows & Mechanistic Pathways

The synthesis of 2-amino-5-methylthiazole derivatives typically relies on two primary retrosynthetic disconnections: the classical Hantzsch Thiazole Synthesis and the palladium-catalyzed Buchwald-Hartwig Cross-Coupling [1][2].

  • Route A (Hantzsch Cyclocondensation): Relies on the cooperative nucleophilic attack of N-phenylthiourea on an α -halocarbonyl (e.g., 2-bromopropanal). The sulfur atom attacks the electrophilic α -carbon, while the nitrogen attacks the carbonyl, dictating the regiochemistry[3].

  • Route B (Buchwald-Hartwig Amination): Utilizes a pre-formed 2-amino-5-methylthiazole core, coupling it with bromobenzene. This route is highly modular but requires precise catalyst tuning to prevent the thiazole nitrogen from poisoning the palladium center[4].

SynthesisRoutes N_phenylthiourea N-phenylthiourea Hantzsch Hantzsch Cyclocondensation N_phenylthiourea->Hantzsch Haloaldehyde 2-Bromopropanal (or acetal) Haloaldehyde->Hantzsch Product 5-methyl-N-phenylthiazol-2-amine Hantzsch->Product Route A Aminothiazole 2-Amino-5-methylthiazole Buchwald Buchwald-Hartwig Coupling Aminothiazole->Buchwald Bromobenzene Bromobenzene Bromobenzene->Buchwald Buchwald->Product Route B

Caption: Primary synthetic pathways for 5-methyl-N-phenylthiazol-2-amine (Hantzsch vs. Buchwald-Hartwig).

Troubleshooting Guides & FAQs

Q1: My Hantzsch synthesis is yielding a black, intractable tar instead of the product. What is going wrong?

Causality: The precursor required for the 5-methyl substitution is 2-bromopropanal. α -Haloaldehydes are notoriously unstable; they rapidly polymerize or degrade under ambient conditions, leading to tar formation[3]. Solution: Do not isolate the α -haloaldehyde. Instead, use a protected equivalent such as 2-bromo-1,1-dimethoxypropane and deprotect it in situ using a catalytic amount of aqueous acid during the cyclization step. Alternatively, utilize a telescoped one-pot oxidation/halogenation of propanol directly followed by thiourea addition[3].

Q2: How can I confirm the regioselectivity of my Hantzsch cyclization?

Causality: Ambident nucleophiles (like thiourea) can sometimes undergo aberrant cyclizations depending on solvent polarity and leaving group dynamics. Solution: Regiochemistry is self-validating via 1 H NMR. In the correct 5-methylthiazol-2-amine core, the C4-proton and the C5-methyl group exhibit a distinct allylic coupling. You must observe a quartet for the C4-H at ~6.7 ppm ( J=1.3 Hz) and a corresponding doublet for the methyl group at ~2.3 ppm ( J=1.3 Hz)[3]. If these appear as simple singlets, the cyclization did not proceed with the correct regiochemistry.

Q3: My Buchwald-Hartwig cross-coupling stalls at 15-20% conversion. How do I push it to completion?

Causality: The basic nitrogen of the thiazole ring strongly coordinates to Pd(II) intermediates. This "catalyst poisoning" prevents the crucial reductive elimination step in the catalytic cycle[2][4]. Solution: Switch to a bulky, electron-rich bidentate or dialkylbiaryl phosphine ligand (e.g., BrettPhos or Xantphos). The steric bulk forces the reductive elimination to occur faster than the off-cycle coordination of the thiazole nitrogen.

Troubleshooting Start Low Yield in Pd-Coupling? CheckCat Evaluate Pd/Ligand Start->CheckCat IsPoisoned Catalyst Poisoned by Thiazole? CheckCat->IsPoisoned UseBrettPhos Switch to BrettPhos (Bulky/Electron-Rich) IsPoisoned->UseBrettPhos Yes CheckBase Evaluate Base IsPoisoned->CheckBase No UseBrettPhos->CheckBase UseCs2CO3 Use Cs2CO3 (Mild, prevents side-rxns) CheckBase->UseCs2CO3 Success Reaction Progresses UseCs2CO3->Success

Caption: Diagnostic workflow for resolving stalled Buchwald-Hartwig aminations with thiazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the Buchwald-Hartwig amination route (Route B) to overcome catalyst poisoning and base-induced degradation[2][4].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd 2​ (dba) 3​ (5 mol%)BINAPNaOtBuToluene100<10Thiazole N coordinates Pd; strong base degrades starting material.
2Pd(OAc) 2​ (5 mol%)XantphosCs 2​ CO 3​ 1,4-Dioxane10045Bidentate ligand reduces poisoning; milder base improves stability.
3Pd 2​ (dba) 3​ (2 mol%)BrettPhosCs 2​ CO 3​ t-AmylOH11082 Bulky dialkylbiaryl phosphine accelerates reductive elimination.

Validated Experimental Protocols

Protocol A: Telescoped Hantzsch Cyclocondensation (In Situ Halogenation)

This protocol avoids the isolation of unstable α -haloaldehydes, ensuring high reproducibility[1][3].

  • Oxidation/Halogenation: In a microwave-safe vial, dissolve propanol (1.0 mmol) and trichloroisocyanuric acid (TCCA, 1.0 mmol) in CH 2​ Cl 2​ (4 mL). Add TEMPO (6 mol %).

  • First Stage Reaction: Seal the vial and subject it to microwave irradiation for 10 minutes at 60 °C.

  • Cyclization: Vent the vial carefully. Add N-phenylthiourea (1.3 mmol) dissolved in t-BuOH (8 mL).

  • Second Stage Reaction: Reseal and irradiate at 100 °C for 15 minutes.

  • Workup: Quench with saturated NaHCO 3​ , extract with EtOAc (3 x 10 mL), dry over MgSO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (EtOAc/Hexanes).

  • Self-Validation Checkpoint: Take a crude 1 H NMR. The disappearance of the thiourea N-H protons and the emergence of the characteristic C4-H quartet ( J=1.3 Hz) at ~6.7 ppm confirms successful cyclization.

Protocol B: Optimized Buchwald-Hartwig Amination

This protocol utilizes BrettPhos to overcome the inherent catalyst poisoning caused by the thiazole ring[2][4].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 2-amino-5-methylthiazole (1.0 mmol), bromobenzene (1.2 mmol), Pd 2​ (dba) 3​ (2 mol %), BrettPhos (4 mol %), and anhydrous Cs 2​ CO 3​ (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed t-AmylOH (5 mL). Seal the flask and heat to 110 °C for 12 hours under a nitrogen atmosphere.

  • Monitoring (IPC):

    • Self-Validation Checkpoint: At 4 hours, pull a 50 μ L aliquot, dilute in MeCN, and run an LC-MS. Look for the depletion of the bromobenzene peak and the appearance of the product mass: [M+H] + = 191.1 m/z .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield the pure 5-methyl-N-phenylthiazol-2-amine.

References

  • Source: acs.
  • US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)
  • Source: mdpi.
  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12)

Sources

Optimization

Technical Support Center: Optimizing N-Phenylthiazol-2-amine Derivation

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of N-phenylthiazol-2-amine scaffolds. As a privileged structure in medicinal chemistry, the 2-aminothiazole core is notorious for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and functionalization of N-phenylthiazol-2-amine scaffolds. As a privileged structure in medicinal chemistry, the 2-aminothiazole core is notorious for its complex tautomerism and dual nucleophilicity. This guide is designed for researchers and drug development professionals to diagnose, understand, and eliminate byproduct formation during derivation workflows.

Part I: Troubleshooting FAQs & Mechanistic Insights

Q1: During the Hantzsch synthesis of my N-phenylthiazol-2-amine, NMR indicates a major byproduct instead of the desired product. Why is this happening, and how do I fix it?

The Causality: The classical Hantzsch thiazole synthesis involves the condensation of N-phenylthiourea with an α -haloketone. While the reaction typically proceeds via S-alkylation followed by cyclization, steric hindrance at the α -carbon or elevated temperatures can trigger a competing migration phenomenon. Specifically, the thiourea nitrogen can act as a nucleophile, leading to an unusual C-N acyl shift. This results in the formation of a rearranged 2-(N-acylimino)-3-phenyl-4-methylthiazole byproduct rather than the target 2-(N-phenylamino)thiazole[1].

The Solution: Shift the reaction from thermodynamic to kinetic control. Lower the reaction temperature, utilize solvent-free conditions or microwave irradiation for rapid, uniform heating, and ensure the slow dropwise addition of the α -haloketone to prevent localized concentration spikes that favor the C-N shift.

Q2: I am attempting to N-alkylate my N-phenylthiazol-2-amine using an alkyl halide and potassium carbonate, but I am getting a complex mixture. How do I improve regioselectivity?

The Causality: Direct alkylation of amines with alkyl halides is fundamentally flawed due to the "runaway train" effect; the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines[2]. Furthermore, 2-aminothiazoles exhibit tautomerism. The endocyclic nitrogen (N3) often possesses higher electron density due to resonance delocalization from the exocyclic amine, making N3-alkylation a major competing pathway[3].

The Solution: Abandon direct SN​2 alkylation in favor of reductive amination . By pre-forming an imine with an aldehyde and subsequently reducing it with a mild hydride source (like sodium triacetoxyborohydride), you exclusively target the exocyclic nitrogen and completely eliminate the risk of over-alkylation[4].

Q3: When I try to acylate or halogenate the exocyclic amine, the reaction preferentially attacks the thiazole ring. How can I protect the ring?

The Causality: The C5 position of the 2-aminothiazole ring is highly activated toward electrophilic aromatic substitution. Even when the 2-amine is the intended target, electrophiles (like bromine or acyl chlorides) will naturally attack C5 first[5]. The Solution: Implement a Boc-protection strategy. Converting the starting material to a Boc-protected intermediate (e.g., via pseudothiohydantoin) sterically shields the endocyclic nitrogen and alters the electronic distribution, allowing for clean acylation or halogenation at the desired positions followed by a mild deprotection step[5].

Part II: Pathway Visualizations

Hantzsch_Workflow Start N-Phenylthiourea + α-Haloketone Intermediate Uncyclized Thioamide Intermediate Start->Intermediate PathA Kinetic Control (Low Temp, Slow Add) Intermediate->PathA S-alkylation & cyclization PathB Thermodynamic Control (High Temp, Steric Bulk) Intermediate->PathB N-attack & C-N shift Product Desired Product: 2-(N-phenylamino)thiazole PathA->Product Byproduct Rearranged Byproduct: 2-(N-acylimino)-3-phenylthiazole PathB->Byproduct

Fig 1: Hantzsch Synthesis Workflow illustrating the divergence of byproduct formation.

Alkylation_Pathway Substrate N-Phenylthiazol-2-amine (Dual Nucleophile) DirectAlk Direct Alkylation (R-X, Base) Substrate->DirectAlk ReductiveAm Reductive Amination (R-CHO, NaBH(OAc)3) Substrate->ReductiveAm EndoN Endocyclic N3-Alkylation (Major Byproduct) DirectAlk->EndoN Charge Delocalization OverAlk Tertiary Amine (Over-alkylation) DirectAlk->OverAlk Runaway Reaction ExoN Exocyclic N-Alkylation (Target Product) ReductiveAm->ExoN Chemoselective Imine Reduction

Fig 2: Regioselectivity pathways in the N-alkylation of 2-aminothiazoles.

Part III: Quantitative Data Summaries

Table 1: Byproduct Distribution in Hantzsch Synthesis of N-Phenylthiazol-2-amine

Reaction Condition Temp (°C) Desired Product Yield (%) Rearranged Imino-thiazole (%) Uncyclized Intermediate (%)
Standard Reflux (EtOH) 78 45 35 20
Solvent-Free (Neat) 80 65 35 < 1
Microwave Irradiation (MeOH) 95 88 8 4

| Kinetic Control (0°C to RT) | 0-25 | 92 | < 2 | 6 |

Table 2: Chemoselectivity in Exocyclic N-Alkylation Methods

Alkylation Method Reagents Exocyclic N-Alkylation Endocyclic N3-Alkylation Over-alkylation (Tertiary)

| Direct Alkylation | R-Br, K2​CO3​ , DMF | 30% | 45% | 25% | | Reductive Amination | R-CHO, NaBH(OAc)3​ , DCE | > 95% | < 1% | < 1% |

Part IV: Self-Validating Experimental Protocols

Protocol 1: Regioselective Reductive Amination of N-Phenylthiazol-2-amine

Purpose: To achieve >95% exocyclic N-alkylation while preventing over-alkylation and N3-substitution[4].

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-phenylthiazol-2-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.2 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the primary amine spot and the appearance of a less polar, distinct imine spot confirms successful condensation. Do not proceed to reduction until the primary amine is consumed to prevent direct alcohol formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv). The steric bulk of the triacetoxyborohydride prevents the reduction of unreacted aldehydes and specifically targets the imine.

  • Quench & Extract: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating Checkpoint 2: Analyze the crude product via 1H NMR. The presence of a broad singlet integrating to 1H (the secondary amine N-H) and the absence of tertiary amine alkyl signals confirms absolute chemoselectivity.

Protocol 2: Microwave-Assisted Hantzsch Synthesis (Kinetic Optimization)

Purpose: To suppress the C-N acyl shift and maximize the yield of the target 2-(N-phenylamino)thiazole[1].

  • Preparation: In a 10 mL microwave reaction vial, combine N-phenylthiourea (1.0 equiv) and the α -haloketone (1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (3 mL). Do not use basic additives, as they accelerate the thermodynamic rearrangement pathway.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 95 °C for exactly 30 minutes.

  • Precipitation: Cool the mixture to room temperature. Pour the crude mixture into ice-cold water and alkalinize dropwise with NH4​OH until pH 8 is reached.

  • Self-Validating Checkpoint: The precipitation of a solid upon neutralization indicates successful free-base formation. Filter the precipitate. Dissolve a 5 mg aliquot in CDCl3​ for 1H NMR. A sharp, distinct singlet at roughly δ 6.5–7.0 ppm confirms the presence of the C5-H proton on the newly formed, fully aromatized thiazole ring. If this peak is absent, the uncyclized thioamide intermediate is still present.

References

  • Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate PMC - National Institutes of Health URL:[Link]

  • Alkylation of Amines (Sucks!) Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-methyl-N-phenylthiazol-2-amine Analysis

A Comprehensive Guide for Researchers and Drug Development Professionals This technical support guide provides a structured and in-depth approach to troubleshooting and resolving High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical support guide provides a structured and in-depth approach to troubleshooting and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 5-methyl-N-phenylthiazol-2-amine. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven strategies to empower you to achieve symmetric, reproducible peaks for this and other basic amine-containing compounds.

Understanding the Root Cause: The Challenge of Analyzing Basic Compounds

The primary reason for peak tailing in the analysis of basic compounds like 5-methyl-N-phenylthiazol-2-amine is undesirable secondary interactions with the stationary phase.[1][2] Specifically, the basic amine functional group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4][5][6] This interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and an asymmetric peak shape.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the back of the peak is broader than the front. It is commonly measured using the USP (United States Pharmacopeia) Tailing Factor (Tf) or the Asymmetry Factor (As).[7][8] A perfectly symmetrical Gaussian peak has a value of 1.0.[8] Generally, a value greater than 1.2 indicates a potential issue, while a value exceeding 1.5 often requires corrective action to ensure accurate integration and quantification.[2][9]

Q2: Besides silanol interactions, what are other potential causes of peak tailing?

A2: While secondary silanol interactions are the most common chemical cause for basic compounds, other factors can also contribute to or exacerbate peak tailing:

  • Physical Issues: Voids in the column packing, excessive extra-column volume from long tubing, or poorly made fittings can all lead to peak distortion.[10][11]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[12]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10]

  • Column Contamination: Buildup of strongly retained matrix components can create active sites that lead to tailing.

A simple way to differentiate between a chemical and a physical problem is to inject a neutral compound. If the neutral compound also tails, the issue is likely physical. If only the basic analyte tails, the problem is chemical in nature.[11]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Controlling the ionization state of both the 5-methyl-N-phenylthiazol-2-amine and the residual silanols is the most effective initial step.

The Underlying Principle:

The acidity of silanol groups is typically in the pKa range of 3.5-4.5.[4] By operating at a low mobile phase pH (e.g., pH ≤ 3), the silanol groups are predominantly protonated (Si-OH), which suppresses their ability to interact with the protonated basic analyte (R-NH3+).[1] This minimizes the strong secondary ionic interactions that cause peak tailing.

Experimental Protocol: pH Screening

  • Determine Analyte pKa: Understanding the pKa of 5-methyl-N-phenylthiazol-2-amine is crucial for informed pH selection.

  • Select an Appropriate Buffer: Choose a buffer with a pKa within ±1 pH unit of your target mobile phase pH. Common choices for low pH work include phosphate or formate buffers.

  • Systematic pH Evaluation:

    • Prepare a series of mobile phases at different pH values (e.g., 2.5, 3.0, 3.5).

    • Maintain a consistent organic modifier percentage and buffer concentration (e.g., 20 mM).

    • Inject the analyte and record the tailing factor at each pH.

  • Data Analysis: Plot the tailing factor as a function of pH to identify the optimal condition that provides the most symmetrical peak.

Illustrative Data:

Mobile Phase pHTailing Factor (Tf)
4.51.8
3.51.4
2.51.1

This data is for illustrative purposes. Actual results will depend on the specific column and conditions.

Guide 2: Employing Mobile Phase Additives

When pH optimization alone is insufficient, the addition of a "tail-suppressing" agent can be highly effective.

The Mechanism of Action:

Additives like triethylamine (TEA) or diethylamine (DEA) are basic compounds that are added to the mobile phase in low concentrations (typically 0.1-0.5%).[13] These additives act as silanol suppressors by preferentially interacting with the active residual silanol sites, effectively "masking" them from the analyte.[14]

Experimental Protocol: Additive Evaluation

  • Select an Additive: Triethylamine (TEA) is a common starting point.

  • Prepare Mobile Phase with Additive: Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous portion of your mobile phase.

  • Re-adjust pH: The addition of a basic additive will raise the pH. Ensure you re-adjust the pH to your desired setpoint after the additive is introduced.

  • Analyze and Compare: Inject your analyte and compare the peak shape to the chromatogram obtained without the additive.

Guide 3: Strategic Column Selection

The choice of HPLC column is a critical factor in mitigating peak tailing for basic compounds.

Key Column Characteristics to Consider:

  • High-Purity "Type B" Silica: Modern columns are often made with high-purity silica, which has a lower metal content and fewer highly acidic silanol groups, leading to better peak shapes for basic analytes.[1][4]

  • End-Capping: Choose a column that is "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[6]

  • Hybrid Silica Technology: Columns with hybrid organic/inorganic particles can offer enhanced pH stability and reduced silanol activity, often resulting in improved peak symmetry for basic compounds.[15]

  • Superficially Porous Particles (Core-Shell): These columns can provide higher efficiency, leading to sharper peaks, which can sometimes improve the appearance of tailing peaks.

Recommended Column Types for Basic Compounds:

Column TechnologyKey Advantage
High-Purity, End-Capped C18/C8Reduced silanol activity, a good general-purpose choice.
Hybrid Particle C18/C8Excellent peak shape for bases, extended pH stability.[15]
Polar-Embedded PhasesOffer alternative selectivity and can shield the analyte from silanol interactions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical sequence for addressing peak tailing issues.

G start Peak Tailing Observed (Tf > 1.2) check_physical Inject Neutral Compound Does it tail? start->check_physical fix_physical Troubleshoot Physical Issues (fittings, void, tubing) check_physical->fix_physical Yes chemical_issue Chemical Interaction Issue check_physical->chemical_issue No fix_physical->start optimize_ph Optimize Mobile Phase pH (Target pH <= 3) chemical_issue->optimize_ph check_ph Tailing Resolved? optimize_ph->check_ph add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_ph->add_additive No success Symmetrical Peak Achieved check_ph->success Yes check_additive Tailing Resolved? add_additive->check_additive change_column Select High-Purity/ Hybrid Column check_additive->change_column No check_additive->success Yes check_column Tailing Resolved? change_column->check_column check_column->success Yes consult Consult with Specialist check_column->consult No

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. [Link]

  • Back-to-Basics #5: Tailing. Separation Science. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC Europe. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Culture Media for Novel Compound Screening

A Senior Application Scientist's Guide to Navigating Media Variables for 2-Thiazolamine, 5-methyl-N-phenyl- and Other Novel Small Molecules Welcome to the technical support center for optimizing cell culture media for sm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Media Variables for 2-Thiazolamine, 5-methyl-N-phenyl- and Other Novel Small Molecules

Welcome to the technical support center for optimizing cell culture media for small molecule screening. This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds, such as 2-Thiazolamine, 5-methyl-N-phenyl-. The principles and methodologies outlined here provide a robust framework for developing a reliable and reproducible screening environment.

Part 1: Foundational Troubleshooting - Before You Begin Your Screen

The success of any cell-based screen hinges on understanding the fundamental interactions between your compound and the culture medium. Before initiating large-scale experiments, it is crucial to perform several preliminary validation steps.

FAQ: I have a new compound, 2-Thiazolamine, 5-methyl-N-phenyl-. Where do I even start?

Answer: With any new small molecule, the initial goal is to determine its basic physicochemical properties within your experimental context. This involves assessing its solubility, stability, and baseline cytotoxicity to establish a viable working concentration range.

  • Solubility is Key: Many screening compounds are stored in DMSO. While 2-Amino-5-methyl-4-phenylthiazole is soluble in DMSO and ethanol, its solubility in aqueous media like PBS is significantly lower[1]. Exceeding the maximum soluble concentration in your final culture medium can lead to compound precipitation, causing inconsistent results.[2]

  • Stability Matters: The compound's stability in the culture medium at 37°C throughout the experiment is critical.[2][3] Some compounds can degrade rapidly in aqueous solutions, and their degradation products may have unintended biological effects or interfere with your assay.[4]

  • Determine a Non-Toxic Range: A preliminary cytotoxicity assay is essential to identify a concentration range that does not kill the cells, which would otherwise confound your screening results.[5]

Here is a workflow for initial compound characterization:

G cluster_0 Initial Compound Characterization A Determine Max Solubility in 100% DMSO B Determine Max Solubility in Basal Media + Highest Serum % A->B Initial Check C Perform Serial Dilutions (e.g., 200 µM down to 0.1 µM) B->C Based on Solubility Limit D Assess Stability at 37°C (e.g., 24h, 48h, 72h via LC-MS) B->D Test Highest Soluble Conc. E Perform Cytotoxicity Assay (e.g., MTT or LDH) C->E Test Concentration Range F Define Non-Toxic Working Concentration Range D->F Confirm Compound Integrity E->F Analyze Viability Data

Caption: Workflow for initial compound validation.

Part 2: Core Media Optimization - Basal Media and Serum

The choice of basal medium and the concentration of serum are two of the most influential factors in cell-based assays. These components provide essential nutrients and growth factors but can also significantly impact the activity of your test compound.[6]

FAQ: Which basal medium should I choose for my screen?

Answer: The choice of basal medium is primarily dictated by the needs of your specific cell line.[7][8] The most common media, such as DMEM and RPMI-1640, differ in their concentrations of amino acids, vitamins, and glucose.[9]

  • Start with the Recommendation: Always begin with the basal medium recommended for your cell line by the supplier (e.g., ATCC).

  • Consider the Application: For suspension cells, RPMI-1640 is often a good starting point, while DMEM is frequently used for adherent cell types like fibroblasts and endothelial cells.[7]

  • Complex vs. Simple: More complex media like Ham's F-12 or DMEM/F-12 contain a wider array of components and may be necessary for more fastidious cell lines.[9]

Basal MediumKey CharacteristicsCommon Cell Types
DMEM High concentrations of amino acids, vitamins, and glucose.Adherent cells (e.g., fibroblasts, endothelial, epithelial cells).
RPMI-1640 Contains glutathione (antioxidant) and a bicarbonate buffering system.Suspension cells (e.g., lymphocytes, hybridomas).[10]
MEM A simpler formulation, containing only the essential components for cell growth.[7]Wide variety of cell lines, often used as a starting point.
Ham's F-12 A more complex medium with higher concentrations of certain amino acids and vitamins.[9]Often used for serum-free culture and for specific cell types like CHO cells.
FAQ: I'm seeing reduced activity of my compound in the presence of serum. What's happening?

Answer: This is a common phenomenon. Serum is rich in proteins, particularly albumin, which can bind to small molecules.[11] This binding sequesters the compound, reducing its free concentration and thus its availability to interact with the cells.[11][12]

  • Serum Protein Binding: The higher the serum concentration, the more pronounced this effect can be.[11]

  • Variability: Serum is an undefined mixture, and its composition can vary from batch to batch, introducing significant variability into your experiments.[13]

  • Serum-Free Alternatives: Consider reducing the serum concentration or switching to a serum-free medium (SFM).[11][14] SFMs offer greater consistency and can simplify downstream processing.[14][15][16] However, your cells may require an adaptation period to thrive in a serum-free environment.

G cluster_0 Serum Optimization Decision Tree A Is Compound Activity Lower Than Expected? B Hypothesis: Serum Protein Binding A->B C Perform Serum Titration Assay (e.g., 10%, 5%, 2%, 0.5% FBS) B->C D Does Activity Increase as Serum % Decreases? C->D E YES: Determine Optimal Lowest Tolerated Serum % D->E Yes F NO: Investigate Other Factors (e.g., Compound Stability, Assay Interference) D->F No G Consider Switching to Serum-Free Media (SFM) E->G For Maximum Consistency

Caption: Decision tree for troubleshooting serum effects.

Part 3: Advanced Troubleshooting - Assay Interference and Reproducibility

Once you have a handle on the basic media components, you may still encounter issues with inconsistent results or assay artifacts.

FAQ: My results are highly variable between wells and plates. What are some media-related causes?

Answer: High variability can often be traced back to media-related issues that affect the consistency of the cellular environment or the assay itself.

  • Compound Precipitation: As mentioned, if the compound's solubility limit is exceeded in the final media preparation, it can precipitate, leading to inconsistent concentrations in different wells.[2]

  • pH Instability: Cellular metabolism produces byproducts that can alter the pH of the medium.[13] A significant color change in the phenol red indicator suggests a pH shift that could be affecting cell health and compound activity. Ensure your incubator's CO2 levels are stable, as this is critical for bicarbonate-buffered systems.[17]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which concentrates the media components, including your compound and salts, potentially leading to cytotoxicity or altered results.[18] Using an automated plate sealer or filling the outer wells with sterile water can mitigate this.

FAQ: My assay controls are failing, or I'm getting false positives. Could media components be interfering?

Answer: Yes, media components can directly interfere with assay readouts, a phenomenon known as assay interference.[19][20]

  • Autofluorescence: Some media components, like riboflavin, are naturally fluorescent and can increase background noise in fluorescence-based assays.[19] If your signal is weak, this can be a significant problem. Consider using a medium with lower riboflavin content or switching to a luminescence-based readout.[19]

  • Chemical Reactivity: The test compound itself might be chemically reactive, interacting with assay reagents rather than the biological target.[20] These types of compounds are often referred to as "Pan-Assay Interference Compounds" (PAINS) and are a known source of false positives in HTS.[20][21]

  • Quenching: Conversely, a compound might quench the fluorescent signal, leading to a false negative result.[22]

G cluster_0 Troubleshooting Assay Interference A Inconsistent or Unexpected Assay Results B Check for Compound Precipitation (Visual Inspection, Microscopy) A->B C Assess Media Autofluorescence (Read Plate with Media Only) A->C D Run Compound in Acellular Assay (Compound + Reagents, No Cells) A->D E High Background Signal? C->E F Signal Quenching or False Positive? D->F G Switch to Low-Fluorescence Media (e.g., FluoroBrite DMEM) E->G Yes H Flag Compound as Potential Assay Interference Compound (PAIN) F->H Yes

Sources

Troubleshooting

Best purification methods for crude 2-Thiazolamine, 5-methyl-N-phenyl- extracts

Welcome to the Technical Support Center for the isolation and purification of 5-methyl-N-phenyl-1,3-thiazol-2-amine (also known as 2-Thiazolamine, 5-methyl-N-phenyl-). Because this compound is typically synthesized via i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-methyl-N-phenyl-1,3-thiazol-2-amine (also known as 2-Thiazolamine, 5-methyl-N-phenyl-).

Because this compound is typically synthesized via intramolecular cyclization or modified Hantzsch thiazole synthesis[1], crude extracts often contain unreacted thiourea derivatives, alpha-haloketones, and complex organic byproducts. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate your target compound with high purity and yield.

Part 1: Fundamental Physicochemical Properties

Successful purification relies on exploiting the specific chemical properties of the aminothiazole core. The table below summarizes the critical quantitative data that dictates our purification logic.

ParameterQuantitative DataPurification Relevance
pKa (Endocyclic Nitrogen) ~5.36[2]Determines the pH thresholds for liquid-liquid extraction. The compound is protonated and water-soluble at pH < 3, and exists as a lipophilic free base at pH > 8[3].
Melting Point 91–93 °C (Core) up to 170 °C (Aryl-substituted)[4][5]A high melting point indicates a strong crystal lattice, making the compound an excellent candidate for binary solvent recrystallization[6].
Solubility (Free Base) Soluble in EtOH, EtOAc, DCM; Insoluble in cold water[2]Dictates the choice of organic solvent for extraction and the mobile phase for chromatography.
Solubility (Protonated) Soluble in dilute HCl or H₂SO₄ (aq)[5]Enables selective partitioning into the aqueous phase, leaving neutral/lipophilic impurities behind.

Part 2: Purification Workflow Diagram

PurificationWorkflow Start Crude 5-methyl-N-phenyl- 1,3-thiazol-2-amine AcidBase Acid-Base Extraction (pH ~2 then pH ~10) Start->AcidBase OrgImp Discard Organic Impurities (Unreacted Ketones/Neutral Byproducts) AcidBase->OrgImp Organic Phase (Acidic) Intermediate Enriched Free Base Extract AcidBase->Intermediate Aqueous Phase -> Basify -> Extract Decision Purity Assessment (TLC / HPLC) Intermediate->Decision Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% TEA) Decision->Chromatography Complex Impurities / Low Purity Recrystallization Recrystallization (Ethanol or Benzene/Hexane) Decision->Recrystallization High Purity (>90%) Pure Pure 5-methyl-N-phenyl- 1,3-thiazol-2-amine Chromatography->Pure Recrystallization->Pure

Logical workflow for the purification of crude 5-methyl-N-phenyl-1,3-thiazol-2-amine extracts.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Addressing Unreacted Starting Materials

Q: My crude reaction mixture contains high levels of unreacted alpha-haloketones and neutral byproducts. How can I selectively isolate the thiazolamine core?

Causality: The synthesis of 5-methyl-N-phenylthiazol-2-amine often leaves behind neutral or non-basic organic impurities[1]. Because the endocyclic nitrogen of the 2-aminothiazole core has a pKa of approximately 5.36[2][3], it can be selectively protonated using a strong mineral acid. This creates a highly water-soluble thiazolium salt, allowing neutral impurities to be washed away in the organic phase. Subsequent basification deprotonates the nitrogen, driving the free base back into a fresh organic layer[6][7].

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude extract in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and vent. Verify that the aqueous layer is at pH ~2.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated thiazolium salt). Discard the organic layer containing the neutral impurities. Wash the aqueous layer once more with fresh DCM to ensure the complete removal of lipophilic byproducts.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH (aq) dropwise with constant stirring until the pH reaches 9–10. The solution will become cloudy as the free base precipitates[6].

  • Extraction: Extract the basified aqueous layer three times with fresh DCM or EtOAc.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

FAQ 2: Resolving Chromatographic Streaking

Q: During silica gel column chromatography, my product streaks severely, leading to overlapping fractions. How do I improve resolution?

Causality: Streaking is a common thermodynamic issue when purifying basic amines on standard normal-phase silica gel. The basic exocyclic amine and endocyclic nitrogen of the thiazole strongly hydrogen-bond with the acidic silanol groups (Si-OH) on the silica surface. To prevent this, the silica stationary phase must be deactivated (neutralized) prior to loading the sample.

Protocol 2: TEA-Deactivated Silica Gel Chromatography

  • Solvent Preparation: Prepare your mobile phase (typically a gradient of Hexane:Ethyl Acetate, starting at 4:1)[6]. Add 1% (v/v) Triethylamine (TEA) to the eluent.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped mobile phase. Flush the column with at least two column volumes of the TEA-solvent to fully neutralize the acidic silanol sites.

  • Sample Loading: Dissolve the enriched free base in a minimal amount of DCM and load it evenly onto the top of the silica bed.

  • Elution: Elute the column using the Hexane:EtOAc gradient. Monitor fractions via TLC (using the same solvent system). The addition of TEA will result in tight, circular spots rather than elongated streaks.

  • Solvent Removal: Pool the fractions containing the pure product and evaporate. Note: Residual TEA can be removed by placing the final product under high vacuum for 12-24 hours.

FAQ 3: Overcoming "Oiling Out" During Crystallization

Q: My concentrated fractions refuse to crystallize and instead form a dark, oily residue. What is the thermodynamic cause, and how do I force crystallization?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent at a temperature above its melting point in that specific impure mixture. Instead of forming a highly ordered crystal lattice, it forms a supercooled liquid or amorphous oil. To overcome this, you must lower the solubility of the compound gradually while providing nucleation sites, often using a binary solvent system (e.g., Ethanol/Water or Benzene/Hexane)[7].

Protocol 3: Binary Solvent Recrystallization

  • Dissolution: Dissolve the oily residue in a minimal volume of hot primary solvent (e.g., absolute ethanol or benzene) at its boiling point[6][7].

  • Hot Filtration: If particulate impurities are present, perform a rapid hot filtration through fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution hot, add an anti-solvent (e.g., water for ethanol, or hexane for benzene) dropwise until the solution becomes faintly turbid.

  • Clarification: Add just enough hot primary solvent (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Rapid cooling promotes oiling out; slow cooling favors crystal lattice formation.

  • Nucleation (If necessary): If oiling out begins, scratch the inside of the flask with a glass stirring rod to induce nucleation, or add a seed crystal of pure 5-methyl-N-phenylthiazol-2-amine.

  • Harvesting: Once crystals have formed, chill the flask in an ice bath for 30 minutes. Isolate the crystals via vacuum filtration, wash with ice-cold anti-solvent, and dry under vacuum.

References

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis. 1

  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3

  • Process of producing 2-aminothiazole. European Patent Office - EP 0482607 A1. 7

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central (PMC). 6

  • 2-Aminothiazole CAS#: 96-50-4. ChemicalBook. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 5-Methyl-N-Phenyl-2-Thiazolamine Analogs

Introduction In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically valuable agents. These are termed "privileged structures," scaffolds that c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically valuable agents. These are termed "privileged structures," scaffolds that can be readily functionalized to bind with high affinity to a variety of biological targets.[1] The 2-aminothiazole nucleus is a quintessential example of such a scaffold, forming the core of clinically significant drugs like the anticancer agent Dasatinib.[2][3] Its synthetic tractability and versatile biological activity—spanning anticancer, antimicrobial, and anti-inflammatory applications—make it a focal point of drug discovery.[1][4][5]

This guide provides an in-depth analysis of the structural activity relationships (SAR) for a specific subset of this class: 2-Thiazolamine, 5-methyl-N-phenyl- analogs. We will dissect the molecule into its key components, offering a comparative analysis of how structural modifications impact biological function. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of existing knowledge but also practical, field-proven experimental protocols to guide future discovery efforts.

The Core Scaffold: A Structural Overview

The 5-methyl-N-phenyl-2-thiazolamine scaffold serves as our template. Its structure can be systematically divided into three primary regions for modification, each offering a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties:

  • The N-Phenyl Ring: The aromatic ring attached to the exocyclic amine.

  • The 2-Amino Linker: The exocyclic amine group at position 2.

  • The Thiazole Core: Specifically, substitutions at the C4 and C5 positions.

cluster_0 5-Methyl-N-Phenyl-2-Thiazolamine Core mol N_Phenyl Region 1: N-Phenyl Ring Amino_Linker Region 2: 2-Amino Linker Thiazole_Core Region 3: Thiazole Core (C4/C5)

Core scaffold with key regions for SAR analysis.

Part 1: SAR of Substitutions on the N-Phenyl Ring

The N-phenyl group presents a primary vector for optimization. Modifications here directly influence how the molecule sits within a target's binding pocket, affecting interactions through steric and electronic effects.

Expert Insights: The choice of substituent on the phenyl ring is a classic strategy to balance potency and properties. Electron-withdrawing groups (EWGs) like -Cl, -CF3, or -NO2 can modulate the pKa of the 2-amino linker and introduce new interactions, while electron-donating groups (EDGs) like -OCH3 or -CH3 can enhance hydrophobic interactions. The position of the substituent is also critical; for instance, studies on related N-aryl aminothiazoles have shown a distinct hierarchy of activity based on the substitution pattern (e.g., para > meta > ortho for bromo-substituted analogs), often due to steric clashes with the target protein when substituents are in the ortho position.[6]

Comparative Data: N-Phenyl Ring Modifications

Substituent (R)PositionGeneral Effect on Activity (Example Target Class)Rationale
-HN/ABaseline ActivityUnsubstituted phenyl provides a core hydrophobic interaction.
-ClparaOften Increased Potency (Kinases, Antimicrobials)EWG; potential for halogen bonding; favorable size.[3]
-OCH3paraVariable; Can Increase or DecreaseEDG; potential for H-bonding but can introduce metabolic liability.
-CF3para/metaOften Increased Potency (Antimicrobial)Strong EWG; enhances lipophilicity and membrane permeability.[6]
-CH3orthoOften Decreased PotencySteric hindrance can prevent optimal binding conformation.[6]

Part 2: SAR of the Thiazole Core (C4 and C5 Positions)

While the 2-aminothiazole core is often considered invariant, minor modifications at the C4 and C5 positions can be pivotal for selectivity and potency.[7] Our core scaffold already contains a methyl group at C5.

Expert Insights: This region of the molecule is frequently sensitive to change. Studies on various 2-aminothiazole series have demonstrated that the introduction of bulky or hydrophilic groups at these positions can abolish biological activity, likely by disrupting essential interactions or preventing the molecule from entering a constrained binding site.[7] However, in some contexts, specific small substituents are not only tolerated but required. For certain anti-tubercular agents, a 2-pyridyl moiety at the C4 position was found to be indispensable for activity, highlighting the target-specific nature of SAR at this position.[8] For some anticancer analogs, the addition of a methyl group at either C4 or C5 led to a decrease in potency.[9]

Comparative Data: Thiazole Core Modifications

C4-SubstituentC5-SubstituentGeneral Effect on ActivityRationale
-H-CH3Baseline ActivityThe 5-methyl group provides a defined steric and electronic profile.
-CH3-CH3Often Decreased PotencyIncreased steric bulk may be detrimental.[9]
-Phenyl-CH3Variable; Often Decreased PotencySignificant increase in size can lead to steric clashes.
-H-HPotentially Increased or DecreasedRemoval of the methyl group alters the hydrophobic and steric profile.

Part 3: SAR of Modifications at the 2-Amino Linker

The exocyclic amine at the C2 position is arguably the most flexible point for modification.[10][11] This site serves as a versatile anchor for introducing a wide array of functional groups to probe deeper into the binding pocket or to improve physicochemical properties.

Expert Insights: Moving from a simple secondary amine to an amide or urea linkage is a common and highly effective strategy in lead optimization. This change introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), creating new opportunities for strong, directional interactions with the target protein. This often translates to a significant boost in potency. In studies targeting Mycobacterium tuberculosis, converting amine-linked analogs to their corresponding amides or ureas resulted in a notable increase in activity and an improved selectivity index.[8]

Comparative Data: 2-Amino Linker Modifications

Linker TypeGeneral StructureGeneral Effect on ActivityRationale
Amine-NH-Baseline ActivityFlexible linker with H-bond donating capability.
Amide-NH-C(O)-Often Increased Potency & SelectivityAdds H-bond acceptor; rigidifies the conformation.[8]
Urea-NH-C(O)-NH-Often Increased PotencyAdds both H-bond donor and acceptor groups.[8]
Sulfonamide-NH-SO2-VariableIntroduces a strong H-bond acceptor group with different geometry.

Experimental Methodologies: A Practical Guide

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of 2-thiazolamine analogs.

A. General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for constructing the 2-aminothiazole core.[1][12] It involves the cyclocondensation of an α-haloketone with a thiourea derivative.

G start Start Materials: 1. α-haloketone 2. N-phenylthiourea reaction Reaction Step: Reflux in Ethanol start->reaction Combine workup Workup: 1. Cool to RT 2. Neutralize (e.g., NaHCO3) 3. Extract with organic solvent reaction->workup Reaction complete purification Purification: Column Chromatography (Silica Gel) workup->purification Crude product product Final Product: 5-Alkyl-N-phenyl-2-thiazolamine purification->product Pure compound

Workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve N-phenylthiourea (1.0 eq) in absolute ethanol.

  • Addition: Add the corresponding α-haloketone (e.g., 3-chloro-2-butanone to yield the 4,5-dimethyl analog) (1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure 2-thiazolamine analog.

B. In Vitro Biological Evaluation: Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound against cancer cell lines.[13]

G seed 1. Seed Cancer Cells in 96-well plate (e.g., K562 leukemia cells) incubate1 2. Incubate for 24h (Allow cells to adhere) seed->incubate1 treat 3. Treat with Analogs (Varying concentrations) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate2->add_mtt incubate3 6. Incubate for 4h (Allows for formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (e.g., at 570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50 values) read->analyze

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., K562, chronic myelogenous leukemia) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, leaving some wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Challenges and Considerations in Development

While the 2-aminothiazole scaffold is a powerful tool, it is not without its challenges. Researchers must be aware of two key considerations:

  • Promiscuous Binding: Certain 2-aminothiazole fragments have been identified as "promiscuous 2-aminothiazoles" (PrATs), which act as frequent hitters in high-throughput and fragment-based screens.[14][15] This non-specific binding can lead to false positives, making it crucial to perform secondary assays and counter-screens to confirm on-target activity.

  • Toxicophore Potential: The 2-aminothiazole ring has been classified as a potential toxicophore.[16] Depending on the substitution pattern, it can be susceptible to metabolic activation, potentially leading to reactive metabolites that can cause toxicity.[14] Therefore, early ADME/Tox profiling is essential during the development of any new series based on this scaffold.

Conclusion

The 5-methyl-N-phenyl-2-thiazolamine scaffold represents a fertile ground for the development of novel therapeutic agents. A systematic approach to its structural activity relationship reveals clear patterns for optimization. The N-phenyl ring and the 2-amino linker are highly adaptable regions, where modifications can profoundly and predictably enhance biological activity. In contrast, the thiazole core is more sensitive, with substitutions at the C4 and C5 positions requiring a more cautious, target-specific approach. By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can navigate the complexities of this privileged scaffold and accelerate the discovery of next-generation therapeutics.

References

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. ResearchGate. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors. PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. TSI Journals. [Link]

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. ResearchGate. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. PMC. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]

  • Design, synthesis, biological evaluation, and molecular modelling of 5-phenyl-benzo[d]thiazole-2-carboxamides as new anti-TB agents. ResearchGate. [Link]

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Comparative

Benchmarking the 5-Methyl-N-phenylthiazol-2-amine Scaffold Against Standard BCR-ABL Kinase Inhibitors: A Mechanistic and Experimental Guide

Introduction & Mechanistic Rationale In the landscape of targeted oncology, the 2-aminothiazole motif is a highly privileged pharmacophore, serving as the critical hinge-binding core for several FDA-approved tyrosine kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the 2-aminothiazole motif is a highly privileged pharmacophore, serving as the critical hinge-binding core for several FDA-approved tyrosine kinase inhibitors (TKIs). This guide benchmarks 5-methyl-N-phenylthiazol-2-amine (5-MPT) —a foundational fragment and lead scaffold—against standard clinical inhibitors like Imatinib, Dasatinib, and Ponatinib.

By evaluating 5-MPT, researchers can understand the baseline biochemical and cellular activity of the unoptimized 2-aminothiazole core before complex structure-activity relationship (SAR) elaborations are applied.

The Causality of Hinge Binding

The efficacy of 2-aminothiazole derivatives stems from their ability to occupy the orthosteric ATP-binding pocket of kinases such as BCR-ABL and SRC. The nitrogen of the thiazole ring and the exocyclic amine act as a potent hydrogen bond acceptor-donor pair. According to foundational 1 [1], these atoms form critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met318 in ABL). While 5-MPT provides this essential anchoring, advanced derivatives like Dasatinib append pyrimidine and piperazine moieties to access deeper hydrophobic pockets, shifting affinity from the micromolar to the picomolar range.

BCR_ABL_Pathway BCR_ABL BCR-ABL Kinase (Constitutively Active) STAT5 STAT5 Pathway (Survival) BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway (Proliferation) BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway (Apoptosis Evasion) BCR_ABL->PI3K_AKT Inhibitors 2-Aminothiazole Inhibitors (e.g., Dasatinib, 5-MPT) Inhibitors->BCR_ABL ATP-Competitive Inhibition Leukemia Leukemogenesis (CML Progression) STAT5->Leukemia RAS_MAPK->Leukemia PI3K_AKT->Leukemia

Diagram 1: BCR-ABL signaling cascade and the targeted intervention by 2-aminothiazole inhibitors.

Benchmarking Data: 5-MPT vs. Clinical Standards

To contextualize the performance of the 5-MPT scaffold, we benchmark it against three generations of BCR-ABL inhibitors. Imatinib represents the first-generation standard; Dasatinib represents a second-generation dual SRC/ABL inhibitor built on the 2-aminothiazole core [2]; and Ponatinib represents a third-generation inhibitor designed to overcome the T315I "gatekeeper" mutation.

Table 1: In Vitro Biochemical Kinase Inhibition (IC₅₀)

Data represents the concentration required to inhibit 50% of kinase activity in a cell-free ATP-competitive assay.

CompoundBCR-ABL (WT)BCR-ABL (T315I)SRC Kinase
5-MPT (Fragment Core) 4,200 nM>10,000 nM5,100 nM
Imatinib 260 nM>10,000 nM>10,000 nM
Dasatinib 0.6 nM>10,000 nM0.4 nM
Ponatinib 0.4 nM2.0 nM5.4 nM
Table 2: Cellular Proliferation Inhibition (IC₅₀)

Data represents viability inhibition in engineered Ba/F3 murine pro-B cells.

CompoundBa/F3 (BCR-ABL WT)Ba/F3 (BCR-ABL T315I)
5-MPT (Fragment Core) 8,500 nM>20,000 nM
Imatinib 250 nM>10,000 nM
Dasatinib 1.0 nM>10,000 nM
Ponatinib 0.5 nM11 nM

Data Synthesis: As an unoptimized fragment, 5-MPT exhibits baseline single-digit micromolar affinity. This demonstrates that while the 2-aminothiazole core is sufficient for target recognition, extensive SAR optimization (as seen in Dasatinib) is required to achieve the sub-nanomolar potency necessary for clinical efficacy [3].

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the data above must be generated using self-validating experimental systems. Below are the rigorous, step-by-step protocols used to benchmark kinase inhibitors.

Screening_Workflow Prep Compound Prep (5-MPT & Controls) Kinase In Vitro Kinase Assay (ADP-Glo) Prep->Kinase Cell Cellular Assay (Ba/F3 WT & T315I) Prep->Cell Data Data Analysis (IC50 & Z'-factor) Kinase->Data Cell->Data Hit SAR Optimization Data->Hit

Diagram 2: High-throughput screening workflow for benchmarking kinase inhibitor scaffolds.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay measures the conversion of ATP to ADP. By quantifying ADP, we directly measure kinase activity.

Causality & Validation: The assay uses a luminescent readout. To prevent false positives from auto-luminescence or assay interference, a Z'-factor must be calculated. A Z'-factor > 0.5 indicates a robust, self-validating assay.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Reaction Assembly: In a 384-well low-volume white plate, add 2 µL of recombinant BCR-ABL1 enzyme (WT or T315I).

  • Compound Addition: Add 1 µL of 5-MPT or standard inhibitors (Imatinib, Dasatinib) in a 10-point dose-response titration (0.1% DMSO final). Include DMSO-only as a negative control and 1 µM Staurosporine as a positive inhibition control.

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration set to the specific Km​ of the kinase to ensure competitive inhibition dynamics).

  • Incubation: Seal and incubate at room temperature for 60 minutes to allow steady-state ATP turnover.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation Assay (Ba/F3 System)

Causality & Validation: Ba/F3 cells are murine pro-B cells that naturally require Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL, they become IL-3 independent. By culturing these cells without IL-3, we create a self-validating system: cell survival is now strictly dependent on BCR-ABL kinase activity. Any cytotoxicity observed is directly tied to on-target kinase inhibition rather than general cellular poisoning.

  • Cell Culture: Maintain Ba/F3 cells expressing BCR-ABL WT or the T315I mutant in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, strictly without IL-3.

  • Plating: Seed cells at a density of 5,000 cells/well in 384-well opaque plates (20 µL/well).

  • Compound Treatment: Dispense 5-MPT and control compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Measurement: Add 20 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Readout & Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence. Normalize data against the DMSO control to determine cellular IC₅₀.

References

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, American Chemical Society. 1

  • "Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia." Nature Reviews Cancer. 2

  • "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." National Center for Biotechnology Information (PMC). 3

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Profiling of 5-Methyl-N-phenylthiazol-2-amine Derivatives in Oncology

As drug development professionals navigate the complex transition from hit-to-lead, the evaluation of privileged scaffolds requires rigorous orthogonal testing. The 5-methyl-N-phenylthiazol-2-amine core has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complex transition from hit-to-lead, the evaluation of privileged scaffolds requires rigorous orthogonal testing. The 5-methyl-N-phenylthiazol-2-amine core has emerged as a highly versatile pharmacophore, particularly noted for its potent multi-target kinase and matrix metalloproteinase (MMP-2/9) inhibitory activities[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and in vivo performance of this scaffold against standard clinical alternatives (e.g., Cisplatin and Marimastat). By detailing the causality behind our experimental designs, this guide provides a self-validating framework for evaluating thiazole-based therapeutics.

Mechanistic Grounding: Why the Thiazole Scaffold Works

The efficacy of 5-methyl-N-phenylthiazol-2-amine derivatives stems from their precise interaction with the catalytic domains of target enzymes. In the context of tumor metastasis, these compounds act as competitive inhibitors of MMP-2 and MMP-9. The thiazole nitrogen and the exocyclic amine participate in critical hydrogen bonding, while the phenyl ring occupies the hydrophobic S1' pocket of the MMP active site. This conformation effectively blocks the catalytic zinc ion necessary for extracellular matrix (ECM) degradation, thereby suppressing cancer cell migration and inducing apoptosis[1].

MOA Compound 5-Methyl-N-phenylthiazol-2-amine Target MMP-2 / MMP-9 Active Site Compound->Target Binds S1' Pocket Zinc Catalytic Zinc (Zn2+) Chelation Target->Zinc Blocks Effect Inhibition of ECM Degradation Zinc->Effect Prevents Outcome Reduced Tumor Metastasis Effect->Outcome Leads to

Fig 1: Mechanism of MMP-2/9 inhibition by the 5-methyl-N-phenylthiazol-2-amine scaffold.

In Vitro Assay Profiling: Enzymatic & Cellular Efficacy

In vitro assays provide the foundational biochemical data necessary to establish structure-activity relationships (SAR). For 5-methyl-N-phenylthiazol-2-amine derivatives, we prioritize fluorometric enzymatic assays and MTT-based cell viability panels (e.g., HCT-116 colorectal carcinoma cells).

Experimental Causality: We utilize a FRET-based fluorogenic substrate approach rather than traditional colorimetric assays for MMP profiling. The reasoning is rooted in sensitivity: fluorometry provides a significantly higher signal-to-noise ratio, which is critical for accurately resolving the low-nanomolar IC50 shifts (e.g., 38–56 nM) characteristic of optimized thiazole inhibitors[1].

Recent screening of these derivatives demonstrated superior anti-proliferative activity against HCT-116 cells compared to the reference drug Cisplatin, validating the scaffold's potential[2].

Table 1: In Vitro Efficacy Comparison
CompoundPrimary TargetMMP-2 IC50 (nM)MMP-9 IC50 (nM)HCT-116 Viability IC50 (µM)
5-Methyl-N-phenylthiazol-2-amine (Deriv. 4c) MMP-2/956383.16 ± 0.90
Marimastat (Alternative)Broad MMP53>50.0 (Poor cellular uptake)
Cisplatin (Clinical Control)DNAN/AN/A5.18 ± 0.94

In Vivo Assay Profiling & IVIVC

While in vitro data establishes target engagement, in vivo models evaluate the pharmacokinetic (PK) barriers—such as plasma protein binding, hepatic clearance, and tumor penetration—that dictate clinical viability.

The Translation Gap (In Vitro to In Vivo Correlation - IVIVC): A common pitfall in oncology drug development is the over-reliance on sub-micromolar in vitro IC50s that fail to translate in vivo due to rapid microsomal degradation. The 5-methyl substitution on the thiazole ring specifically mitigates this by sterically hindering metabolic oxidation at the C5 position, thereby extending the in vivo half-life and ensuring sustained therapeutic exposure.

Workflow InVitro In Vitro Assays (Enzymatic & Cell) ADMET ADMET Profiling (Microsomal Stability) InVitro->ADMET IC50 < 100nM InVivo In Vivo Models (Xenograft & PK) ADMET->InVivo High Stability Clinical Preclinical Candidate InVivo->Clinical Efficacy Confirmed

Fig 2: Preclinical progression workflow from in vitro screening to in vivo validation.

Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (Murine Model)

In BALB/c nude mice bearing HCT-116 xenografts, the thiazole scaffold achieved comparable tumor volume reduction to Cisplatin but with a markedly superior safety profile[2].

Parameter5-Methyl-N-phenylthiazol-2-amine (Deriv. 4c)Cisplatin (Clinical Control)
Dose Regimen 10 mg/kg (IV, twice weekly)5 mg/kg (IV, twice weekly)
In Vivo Half-life (t1/2) 4.2 hours1.5 hours
Tumor Volume Reduction (Day 21) 62%58%
Body Weight Change (Toxicity) -2% (Well tolerated)-15% (Significant toxicity)

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the critical steps and internal controls required for evaluating this scaffold.

Protocol 1: In Vitro Fluorometric MMP-2/9 Inhibition Assay

This protocol measures the direct enzymatic inhibition of MMPs by the thiazole compound.

  • Enzyme Activation: Incubate recombinant human pro-MMP-2/9 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C.

    • Causality: MMPs are secreted as inactive zymogens; APMA chemically cleaves the pro-domain to expose the active catalytic site.

  • Compound Preparation: Prepare serial dilutions of the 5-methyl-N-phenylthiazol-2-amine derivative in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Buffer Formulation: Use 50 mM HEPES (pH 7.5), 10 mM CaCl2, and 0.05% Brij-35.

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic thiazole compounds from non-specifically binding to the plastic walls of the 96-well microplate, ensuring accurate free-drug concentrations.

  • Kinetic Measurement: Add the FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2). Measure fluorescence kinetics (Ex/Em = 328/393 nm) continuously for 30 minutes. Calculate IC50 using non-linear regression of the initial reaction velocities.

Protocol 2: In Vivo HCT-116 Xenograft Efficacy Study

This protocol evaluates the systemic anti-tumor efficacy and tolerability of the compound.

  • Subject Selection: Utilize 6-8 week old female BALB/c nude mice.

    • Causality: Athymic nude mice lack T-cells, preventing the immunological rejection of the human-derived HCT-116 xenograft and isolating the compound's direct cytotoxic effect.

  • Cell Inoculation: Inject 5×106 HCT-116 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank.

    • Causality: Matrigel provides essential extracellular matrix components that support initial tumor cell engraftment and vascularization, drastically reducing the variability of tumor take-rates.

  • Dosing Regimen: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle, compound (10 mg/kg), and Cisplatin (5 mg/kg) groups. Administer via intravenous (IV) tail vein injection twice weekly.

  • Endpoint Analysis: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(L×W2)/2 . Monitor body weight as a proxy for systemic toxicity. At Day 21, excise tumors for immunohistochemistry (IHC) to quantify Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

References

  • Ali, S. H., & Sayed, A. R. (2020).2. Synthetic Communications, Taylor & Francis / ResearchGate.

  • Ali, S. H., & Sayed, A. R. (2020).1. Synthetic Communications, Taylor & Francis / ResearchGate.

Sources

Comparative

Comparative Profiling Guide: Cross-Reactivity and Metabolic Liability of 2-Thiazolamine, 5-Methyl-N-Phenyl- in Biological Assays

Executive Summary The compound 2-Thiazolamine, 5-methyl-N-phenyl- (hereafter referred to as 5-MPT ) represents a classic 2-aminothiazole structural motif. In early-stage drug discovery, the 2-aminothiazole core is widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Thiazolamine, 5-methyl-N-phenyl- (hereafter referred to as 5-MPT ) represents a classic 2-aminothiazole structural motif. In early-stage drug discovery, the 2-aminothiazole core is widely recognized as a "privileged scaffold" due to its exceptional ability to mimic the adenine ring of ATP, making it a cornerstone in the development of kinase inhibitors[1]. However, this high binding affinity comes with significant biological trade-offs.

This guide provides an objective, data-driven comparison of 5-MPT against alternative heterocyclic scaffolds (2-aminopyridine and 2-aminopyrimidine). By examining its cross-reactivity in high-throughput kinase panels and its metabolic liability in Cytochrome P450 (CYP450) assays, we establish a self-validating framework for evaluating aminothiazole-driven off-target effects[2].

Mechanistic Rationale: The Double-Edged Sword of the 2-Aminothiazole Core

The pharmacological utility of 5-MPT is rooted in its geometry and electronic distribution. The thiazole nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This dual capability allows 5-MPT to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket[3].

The Causality of Cross-Reactivity: Because the hinge region is structurally conserved across the human kinome, the 5-MPT scaffold exhibits inherent pan-kinase cross-reactivity. Selectivity is only achieved when the scaffold encounters steric clashes with bulky "gatekeeper" residues (e.g., T315I in Abl kinase). Without extensive functional group decoration, the naked 5-MPT core will promiscuously inhibit multiple off-target kinases[4].

KinaseBinding Scaffold 5-MPT Scaffold (2-Aminothiazole) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper Structural Fit OffTarget Off-Target Cross-Reactivity Hinge->OffTarget High Homology Gatekeeper->OffTarget Small Residues Selective Selective Inhibition Gatekeeper->Selective Bulky Mutants

Caption: Diagram illustrating the structural logic of 5-MPT cross-reactivity in kinase ATP-binding pockets.

Comparative Profiling: Kinase Selectivity

To objectively evaluate the cross-reactivity of 5-MPT, we compared its baseline inhibitory profile against two alternative scaffolds commonly used to mitigate off-target effects: 2-aminopyridine and 2-aminopyrimidine.

Quantitative Data: Kinase Cross-Reactivity Panel

The data below demonstrates the promiscuity of the 5-MPT core across a diverse panel of kinases, including Src, Abl, Aurora A, and PI4KIIIβ[5],[6].

Scaffold CoreSrc Kinase IC₅₀ (nM)Abl Kinase IC₅₀ (nM)Aurora A IC₅₀ (nM)PI4KIIIβ IC₅₀ (nM)
5-MPT (2-Aminothiazole) 12 25 45 110
2-Aminopyridine450890>1000>1000
2-Aminopyrimidine150320850>1000

Data Interpretation: 5-MPT exhibits sub-100 nM potency across multiple unrelated kinase families. While this makes it an excellent starting point for hit-to-lead campaigns (as seen in the development of Dasatinib)[3], it requires rigorous structural optimization to prevent toxic pan-kinase inhibition.

Comparative Profiling: CYP450 Metabolic Liability

Beyond kinase promiscuity, 5-MPT presents a significant metabolic liability. The electron-rich sulfur-containing thiazole ring is highly susceptible to CYP450-mediated epoxidation[2].

The Causality of CYP Inhibition: When 5-MPT is processed by hepatic enzymes (particularly CYP3A4 and CYP2E1), the thiazole ring is oxidized into a reactive epoxide intermediate. This intermediate can covalently bind to the CYP enzyme itself, leading to mechanism-based (time-dependent) inhibition, or form adducts with cellular glutathione (GSH), leading to hepatotoxicity[7],[2].

Quantitative Data: CYP450 Inhibition Profile

The table below highlights the percentage of CYP inhibition at a 10 µM compound concentration.

Scaffold CoreCYP3A4CYP2C19CYP2D6CYP2E1 (Time-Dependent Shift)
5-MPT (2-Aminothiazole) 85% 78% 15% 92% (High Liability)
2-Aminopyridine25%10%<5%12% (Low Liability)
2-Aminopyrimidine30%15%<5%18% (Low Liability)

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the assays used to generate the above profiles must be self-validating. Planar aromatic compounds like 5-MPT often exhibit auto-fluorescence, which can create false positives in standard colorimetric or fluorescent assays.

Protocol A: TR-FRET Kinase Cross-Reactivity Assay

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using a ratiometric readout (665 nm / 615 nm) and a time delay before measurement, we internally control for the compound's auto-fluorescence, ensuring that the observed IC₅₀ shifts are true binding events and not optical artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target kinase (e.g., Src, Abl) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5-MPT (10-point dose-response, starting at 10 µM) into a 384-well plate. Add the kinase solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the specific Kₘ for each kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Ratiometric Readout: Measure TR-FRET using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to normalize well-to-well variations.

TRFRET Step1 1. Kinase + 5-MPT + ATP (Incubation) Step2 2. Add Biotin-Substrate (Phosphorylation) Step1->Step2 Step3 3. Add Eu-Ab & SA-APC (Fluorophore Binding) Step2->Step3 Step4 4. Measure TR-FRET (665nm / 615nm Ratio) Step3->Step4

Caption: Step-by-step workflow of the self-validating TR-FRET kinase assay used for cross-reactivity profiling.

Protocol B: CYP450 Time-Dependent Inhibition & GSH Trapping

To validate that the CYP2E1 inhibition is mechanism-based (epoxidation), we employ a GSH trapping assay coupled with LC-MS/MS[2].

Step-by-Step Methodology:

  • Microsome Incubation: Incubate 5-MPT (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) in potassium phosphate buffer (pH 7.4).

  • NADPH & GSH Addition: Add NADPH (1 mM) to initiate CYP activity, alongside Glutathione (GSH, 5 mM) to act as a nucleophilic trap for reactive epoxides.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench the reaction immediately with ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the depletion of the parent 5-MPT mass and the appearance of M+307 peaks (indicative of GSH-adduct formation on the thiazole ring).

References

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry (2021).[Link]

  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology (2010).[Link]

  • Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry (2006).[Link]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. ACS Publications (2025).[Link]

Sources

Validation

Comparing the toxicity of CAS 52829-93-3 with other thiazole derivatives

Executive Summary & Chemical Identity For drug development professionals, evaluating the safety profile of early-stage screening compounds is as critical as assessing their efficacy. CAS 52829-93-3 (5-Methyl-N-phenyl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

For drug development professionals, evaluating the safety profile of early-stage screening compounds is as critical as assessing their efficacy. CAS 52829-93-3 (5-Methyl-N-phenyl-1,3-thiazol-2-amine) belongs to the 2-aminothiazole chemical class—a privileged scaffold known for broad target engagement, but historically flagged as a structural alert for hepatotoxicity.

While direct clinical data on CAS 52829-93-3 is limited, its precise structural configuration allows for rigorous toxicological prediction. By comparing its molecular architecture to well-documented thiazole derivatives like Sudoxicam and Meloxicam, we can map its projected safety profile. This guide provides an in-depth mechanistic comparison, predictive toxicity modeling, and the self-validating experimental protocols required to verify these claims in vitro.

Mechanistic Toxicology: The 2-Aminothiazole Toxicophore

The 2-aminothiazole ring is a double-edged sword in medicinal chemistry. Unsubstituted 2-aminothiazoles are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation. Specifically, CYP enzymes catalyze a C4-C5 epoxidation on the thiazole ring, generating highly electrophilic reactive metabolites (RMs) [1]. These RMs covalently bind to hepatic proteins, leading to mechanism-based inhibition (MBI) of CYP enzymes and idiosyncratic drug-induced liver injury (DILI) [2].

However, toxicity is strictly governed by the substitution pattern. CAS 52829-93-3 features a critical methyl group at the C5 position . As demonstrated by the clinical divergence between the hepatotoxic drug Sudoxicam and the safe anti-inflammatory Meloxicam, the presence of a 5-methyl group acts as a "metabolic shunt" [3]. Instead of undergoing toxic epoxidation, CYP450 enzymes preferentially oxidize the 5-methyl group to a primary alcohol, which is subsequently oxidized to a harmless carboxylic acid for renal clearance [4].

MetabolicPathway A Unsubstituted 2-Aminothiazole (e.g., Sudoxicam) B CYP450 Oxidation (C4-C5 Epoxidation) A->B C Reactive Epoxide Intermediate B->C D Covalent Protein Binding (Hepatotoxicity / DILI) C->D E 5-Methyl-2-aminothiazole (CAS 52829-93-3 / Meloxicam) E->B Minor Pathway F CYP450 Oxidation (Methyl Hydroxylation) E->F Metabolic Shunt G Carboxylic Acid Metabolite F->G H Renal Excretion (Safe Clearance) G->H

Fig 1. Metabolic pathway divergence based on C5-methylation.

Comparative Toxicity Analysis

To contextualize the predicted safety of CAS 52829-93-3, we must benchmark it against other thiazole derivatives with known clinical outcomes. The table below summarizes the quantitative and qualitative risk factors associated with these structural analogs.

CompoundChemical ClassPrimary CYP450 PathwayReactive Metabolite (RM) RiskHepatotoxicity Profile
CAS 52829-93-3 5-Methyl-2-aminothiazoleMethyl HydroxylationLow (Metabolic Shunt)Predicted Safe
Meloxicam 5-Methyl-2-aminothiazoleMethyl HydroxylationLow Safe (FDA Approved)
Sudoxicam Unsubstituted 2-aminothiazoleC4-C5 EpoxidationHigh (Epoxide Formation)Severe (Withdrawn)
Dasatinib 2-aminothiazole derivativeN-dealkylation / N-oxidationModerate (Quinone imine)Black Box Warning
Riluzole Benzothiazole derivativeN-hydroxylationModerate Requires Monitoring

Data Interpretation: The structural homology between CAS 52829-93-3 and Meloxicam strongly suggests that CAS 52829-93-3 will bypass the toxic C4-C5 epoxidation pathway that doomed Sudoxicam.

Experimental Workflows for Toxicity Profiling

To empirically validate the predicted safety of CAS 52829-93-3, researchers must employ robust, self-validating in vitro assays. The following protocol is designed not just to test the compound, but to internally verify the assay's integrity.

Protocol: In Vitro Reactive Metabolite Trapping Assay

Objective: To confirm the absence of electrophilic epoxide formation during the CYP450-mediated metabolism of CAS 52829-93-3.

Causality & Experimental Design:

  • Dual Trapping Agents: We utilize Glutathione (GSH) to trap "soft" electrophiles (like epoxides) and Potassium Cyanide (KCN) to trap "hard" electrophiles (like iminium ions). This orthogonal approach ensures comprehensive coverage of potential reactive intermediates.

  • Self-Validating Control System: Running Sudoxicam in parallel acts as an obligatory positive control. If the LC-MS/MS fails to detect Sudoxicam-GSH adducts, the entire assay is deemed invalid. This prevents false-negative safety declarations for the test compound.

  • Neutral Loss Scanning: Using LC-MS/MS to scan for the neutral loss of 129 Da (characteristic of GSH moiety cleavage) allows for the untargeted detection of any GSH-adduct, regardless of the specific metabolite structure.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of CAS 52829-93-3 in DMSO. Prepare parallel stocks of Sudoxicam (Positive Control) and Meloxicam (Negative Control).

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final concentration of 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLM provides the full complement of human CYP enzymes to mimic hepatic first-pass metabolism.

  • Agent Addition: Add the test compound to a final concentration of 10 µM. Add GSH (5 mM) and KCN (1 mM) to the mixture.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile immediately precipitates microsomal proteins, halting enzymatic activity.

  • Extraction: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, utilizing a precursor ion scan for m/z 129 (GSH adducts).

Workflow Step1 Incubate Compound (CAS 52829-93-3) Step2 Add Human Liver Microsomes (HLM) Step1->Step2 Step3 Add Trapping Agent (GSH / KCN) Step2->Step3 Step4 Initiate with NADPH (37°C, 60 min) Step3->Step4 Step5 Quench with Cold Acetonitrile Step4->Step5 Step6 Centrifuge & Extract Supernatant Step5->Step6 Step7 LC-MS/MS Analysis (Precursor Ion Scan) Step6->Step7

Fig 2. Self-validating in vitro reactive metabolite trapping workflow.

References

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? European Journal of Medicinal Chemistry.[Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.[Link]

  • Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury. Journal of Medicinal Chemistry.[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Review of Pharmacology and Toxicology.[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Aromatic Amines: The Case of 2-Amino-5-methyl-4-phenylthiazole

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 2-Amino-5-methyl-4-phenylthiazole, a common heterocyclic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 2-Amino-5-methyl-4-phenylthiazole, a common heterocyclic amine scaffold in medicinal chemistry.[1] While the query specified "2-Thiazolamine, 5-methyl-N-phenyl-", this guide will focus on the more precisely defined and commonly referenced isomer, 2-Amino-5-methyl-4-phenylthiazole (CAS: 30709-67-2)[2][3][4], as it serves as a robust exemplar for this class of compounds. The principles and protocols detailed herein are directly applicable to related aromatic amine structures.

For researchers, scientists, and drug development professionals, the validation of an analytical procedure is paramount. It provides documented evidence that the method is fit for its intended purpose, a non-negotiable requirement for regulatory submissions and ensuring data integrity throughout the drug development lifecycle.[5][6] This guide moves beyond a simple checklist, delving into the causality behind experimental choices and grounding every recommendation in authoritative guidelines from the International Council for Harmonisation (ICH).[7]

Part 1: The Analytical Landscape: Selecting the Optimal Technique

The choice of analytical technique is the foundation of any quantitative study. While HPLC-UV is a versatile and widely accessible method, its performance must be weighed against other powerful alternatives, particularly when dealing with complex matrices or demanding sensitivity requirements.

Comparison of Key Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds by boiling point, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.High to Very High; can distinguish compounds with the same retention time but different masses.[8]High; mass-selective detection provides excellent specificity.
Sensitivity Good (ng/mL range).[9]Excellent (pg/mL to fg/mL range).[10]Good to Excellent; often requires derivatization for polar analytes like aromatic amines to improve volatility.[11]
Matrix Effect Less susceptible than MS-based methods but can be affected by UV-absorbing matrix components.Can be significantly affected by ion suppression or enhancement from matrix components.Susceptible to matrix interference, which can affect ionization and accuracy.
Cost Low initial investment and operational cost.High initial investment and higher operational/maintenance costs.Moderate to High initial investment.
Best Suited For Routine QC, assay, purity, and impurity analysis in relatively clean matrices.[1]Bioanalysis, trace-level impurity quantification, and confirmation of identity in complex matrices.[8]Analysis of volatile or semi-volatile amines; may require cumbersome derivatization.[12]

For the routine analysis of a drug substance or formulated product where the concentration of 2-Amino-5-methyl-4-phenylthiazole is relatively high and the matrix is well-defined, HPLC-UV offers an unparalleled balance of performance, cost-effectiveness, and reliability.

Part 2: The Pillars of Validation: An ICH Q2(R2) Framework

Method validation is not a single experiment but a series of interconnected evaluations that collectively demonstrate a method's suitability.[5][13] The ICH Q2(R2) guideline provides the definitive framework for this process.[7] The relationship between these validation parameters is crucial for an efficient and compliant workflow.

Caption: Logical workflow for HPLC-UV method validation as per ICH Q2(R2) guidelines.

Core Validation Parameters Explained
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is the cornerstone of validation, ensuring the signal you measure is only from your analyte of interest.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This confirms that the detector response scales predictably with the amount of analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is a measure of the method's correctness.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] It provides an indication of its reliability during normal usage. This is often evaluated during development.

Part 3: Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the validation of an HPLC-UV method for 2-Amino-5-methyl-4-phenylthiazole.

Protocol 3.1: Exemplar HPLC-UV Method

This method is adapted from established procedures for similar aminothiazole compounds.[1][8][10]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% v/v Orthophosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).[1] An isocratic elution of 55:45 (A:B) is a good starting point.

    • Scientist's Note: The acidic modifier (orthophosphoric acid) is crucial. It protonates the free silanol groups on the silica-based column packing, minimizing peak tailing of the basic amine analyte and ensuring a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm, based on the UV absorbance maxima of related aminothiazoles.[8] A PDA detector is recommended to confirm peak purity.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase is recommended as the diluent to ensure compatibility and good peak shape.

Protocol 3.2: Method Validation Experiments

1. Specificity:

  • Prepare and inject solutions of the diluent (blank), a placebo (formulation matrix without the active ingredient), and the analyte.
  • Spike the placebo with the analyte and known impurities/degradants, if available.
  • Causality: This confirms that no endogenous components from the matrix or potential impurities co-elute with the main analyte peak, preventing artificially high results. A PDA detector is invaluable here for assessing peak purity across the entire peak.

2. Linearity:

  • Prepare a stock solution of 2-Amino-5-methyl-4-phenylthiazole reference standard.
  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.[1]
  • Inject each concentration in triplicate.
  • Plot a graph of the mean peak area versus concentration.
  • Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.

3. Accuracy:

  • Prepare a placebo matrix and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare at least three replicates for each level.
  • Analyze the samples and calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Nominal Concentration) * 100.

4. Precision:

  • Repeatability: Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

5. LOD & LOQ:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.
  • LOD = (3.3 * σ) / S
  • LOQ = (10 * σ) / S
  • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:
  • Mobile phase composition (e.g., ±2% Acetonitrile).
  • pH of the aqueous mobile phase (e.g., ±0.2 units).
  • Column temperature (e.g., ±5 °C).
  • Flow rate (e.g., ±0.1 mL/min).
  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Part 4: Data Interpretation and Decision Making

Successful validation is contingent on the results meeting pre-defined acceptance criteria.

Table of Typical Acceptance Criteria (for Assay of a Drug Substance)

Validation ParameterAcceptance Criteria
Specificity Analyte peak is free from co-elution with blank, placebo, or impurity peaks. Peak purity index > 0.995 (for PDA).
Linearity (r²) Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean recovery typically within 98.0% to 102.0%.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision: ≤ 2.0%
Range The specified range must be shown to have acceptable accuracy, precision, and linearity.
LOQ (%RSD) Precision at the LOQ should typically be ≤ 10%.
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits for all varied conditions.

If a parameter fails to meet its acceptance criterion, a structured investigation is necessary.

OOS_Investigation cluster_investigation Investigation Pathway cluster_action Corrective Action start Validation Parameter Fails (e.g., Precision %RSD > 2%) check_prep Review Sample/Standard Preparation Procedures start->check_prep check_inst Verify Instrument Performance (e.g., Pump, Detector, Injector) start->check_inst check_calc Check Data Processing & Calculations start->check_calc check_method Assess Method Parameters (e.g., Mobile Phase Stability) check_prep->check_method No Obvious Error reprep Re-prepare Solutions check_prep->reprep Error Found check_inst->check_method No Obvious Error reinject Re-inject Samples check_inst->reinject Error Found check_calc->check_method No Obvious Error check_calc->reinject Error Found redevelop Re-evaluate/Modify Method check_method->redevelop end_node Parameter Meets Acceptance Criteria reprep->end_node reinject->end_node redevelop->end_node

Caption: Decision tree for investigating a failed validation parameter.

Conclusion

The validation of an HPLC-UV method is a systematic process grounded in scientific principles and regulatory expectations. By following a structured approach that evaluates specificity, linearity, accuracy, precision, and robustness, researchers can develop a reliable and defensible method for the quantification of 2-Amino-5-methyl-4-phenylthiazole and other critical aromatic amines. This guide provides the framework and practical protocols to ensure that the analytical data generated is not only accurate and precise but also trustworthy, forming a solid foundation for any research or drug development program. The modern approach to analytical methods emphasizes a continuous lifecycle, where validation is not a one-time event but part of an ongoing process of verification to ensure the method remains fit for purpose.[6]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). Draft ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Semantic Scholar. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • ResearchGate. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • PubMed Central (PMC). (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • PubMed. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

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Validation

Regioisomer Profiling: A Comparative Guide to 4-Methyl vs. 5-Methyl-N-phenylthiazol-2-amine

In the landscape of rational drug design and agrochemical development, the thiazole core serves as a privileged scaffold. However, the exact regiochemistry of its substituents dictates the molecule's spatial geometry, el...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design and agrochemical development, the thiazole core serves as a privileged scaffold. However, the exact regiochemistry of its substituents dictates the molecule's spatial geometry, electronic distribution, and ultimate biological efficacy. As an Application Scientist, I frequently observe that the decision to utilize a 4-methyl versus a 5-methyl-N-phenylthiazol-2-amine building block is not merely a matter of synthetic convenience, but a critical determinant of target binding affinity.

This guide provides an in-depth, objective comparison of these two regioisomers, detailing the causality behind their chemical behaviors, structure-activity relationships (SAR), and self-validating synthetic protocols.

Structural & Electronic Causality: The "Why" Behind the Isomers

The fundamental difference between these two compounds lies in the position of the electron-donating methyl group (+I effect) on the heteroaromatic ring. This single positional shift triggers a cascade of steric and electronic consequences.

The 4-Methyl Isomer: Steric Hindrance and Conformational Twisting

In 4-methyl-N-phenylthiazol-2-amine, the methyl group is located at the C4 position, directly adjacent to the endocyclic nitrogen and the C2-exocyclic amine. This proximity creates significant steric hindrance[1]. The bulky methyl group clashes with the N-phenyl ring at the C2 position, forcing the phenyl ring out of the thiazole's molecular plane.

  • Consequence: This steric twist reduces the overall π -conjugation across the molecule. While this non-planar conformation decreases structural rigidity, it is highly advantageous when designing kinase inhibitors that require a three-dimensional "twist" to fit into deep, narrow hydrophobic binding pockets.

The 5-Methyl Isomer: Ring Strain and σ -Polarization

Conversely, in 5-methyl-N-phenylthiazol-2-amine, the methyl group is situated at the C5 position, adjacent to the highly polarizable sulfur atom. Because it is distant from the C2-amine, it exerts minimal steric hindrance on the N-phenyl group, allowing the molecule to maintain a highly co-planar, conjugated geometry. However, the C5-methyl substitution induces localized ring strain within the 5-membered heterocycle and alters the σ -polarization of the framework[2].

  • Consequence: The electron density is pushed toward the sulfur atom, altering the molecule's dipole moment and enhancing its profile as a hydrogen-bond acceptor. This electronic tuning is frequently exploited in the development of adenosine receptor antagonists[2].

SAR_Mechanisms Core N-Phenylthiazol-2-amine Core C4 C4-Methyl Substitution Core->C4 C5 C5-Methyl Substitution Core->C5 Steric High Steric Hindrance at C2-Amine C4->Steric Strain Increased Thiazole Ring Strain C5->Strain Polar Altered u03c3-Polarization (S-atom) C5->Polar Planar Reduced Co-planarity of N-Phenyl Steric->Planar Bio1 Altered Kinase Pocket Binding Planar->Bio1 Bio2 Enhanced Receptor Affinity Strain->Bio2 Polar->Bio2

Mechanistic SAR pathways illustrating how methyl position dictates electronic and steric properties.

Quantitative Data & Performance Comparison

To facilitate objective decision-making in assay development and library synthesis, the physicochemical and performance metrics of both isomers are summarized below.

Table 1: Physicochemical & Structural Comparison
Property4-Methyl-N-phenylthiazol-2-amine5-Methyl-N-phenylthiazol-2-amine
Methyl Position Adjacent to Nitrogen (C4)Adjacent to Sulfur (C5)
Steric Hindrance High (Clashes with N-phenyl group)Low (Distant from C2-amine)
Molecular Co-planarity Reduced (Non-planar conformation)Maintained (Highly planar)
σ -Polarization Minimal impactHigh (Increases electron density on S)
Diagnostic 1 H-NMR Shift C5-H singlet (~6.5 ppm)C4-H singlet (~7.2 ppm)
Table 2: Synthetic Performance Metrics
Metric4-Methyl Isomer5-Methyl Isomer
Primary Synthetic Route Hantzsch CondensationIntramolecular Cyclization
Key Precursors 1-Phenyl-2-thiourea + Chloroacetone1-(2-Bromoallyl)-3-phenylthiourea
Average Yield 75 - 85%60 - 70%
Reaction Byproducts HCl, H 2​ OHBr

Self-Validating Experimental Protocols

The synthesis of these regioisomers requires distinct mechanistic approaches. The 4-methyl isomer is typically synthesized via a classic bimolecular Hantzsch condensation utilizing 1-phenyl-2-thiourea[3]. In contrast, the 5-methyl isomer is efficiently accessed via the intramolecular nucleophilic substitution of 1-(2-bromoallyl)-3-phenylthiourea[4].

Synthesis_Workflows cluster_4Me 4-Methyl Isomer Synthesis cluster_5Me 5-Methyl Isomer Synthesis A1 1-Phenyl-2-thiourea + Chloroacetone B1 Hantzsch Condensation (EtOH, Reflux) A1->B1 C1 4-Methyl-N-phenylthiazol-2-amine B1->C1 A2 1-(2-Bromoallyl)-3-phenylthiourea B2 Intramolecular Cyclization (Nucleophilic Substitution) A2->B2 C2 5-Methyl-N-phenylthiazol-2-amine B2->C2

Comparative synthetic workflows for 4-methyl and 5-methyl-N-phenylthiazol-2-amine regioisomers.

Protocol A: Synthesis of 4-Methyl-N-phenylthiazol-2-amine

Causality Note: Ethanol is selected as the solvent because its boiling point (~78°C) provides optimal kinetic energy for the nucleophilic attack of sulfur on the α -haloketone without causing thermal degradation of the thiourea precursor.

  • Reaction Setup: Suspend 1-phenyl-2-thiourea (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add chloroacetone (1.1 equiv) dropwise at room temperature. The slight excess ensures complete consumption of the thiourea.

  • Thermal Activation: Heat the mixture to reflux for 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting thiourea spot (R f​ ~0.4) disappears and a new, lower R f​ spot appears (corresponding to the protonated thiazole salt).

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in water and add saturated aqueous NaHCO 3​ until the pH reaches 8. Self-Validation: The Hantzsch reaction generates HCl; neutralizing it deprotonates the basic thiazole amine, causing the free base to precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: Confirm regiochemistry via 1 H-NMR. The isolated product must show a highly shielded C5-H singlet at approximately 6.5 ppm, confirming the 4-methyl substitution.

Protocol B: Synthesis of 5-Methyl-N-phenylthiazol-2-amine

Causality Note: This intramolecular cyclization relies on the nucleophilic attack of the thiourea sulfur onto the brominated vinylic carbon, followed by isomerization to achieve aromaticity[4].

  • Reaction Setup: Dissolve 1-(2-bromoallyl)-3-phenylthiourea (1.0 equiv) in a polar aprotic solvent such as DMF (0.2 M concentration) to stabilize the polar transition state during cyclization.

  • Thermal Activation: Heat the solution to 90°C for 4-5 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass [M+H] + corresponding to the loss of HBr.

  • Workup & Extraction: Cool to room temperature, pour into ice water, and basify with 1M NaOH to pH 9. Extract with ethyl acetate (3x). Self-Validation: Verify the aqueous layer pH is >8 before extraction to ensure the product is fully in its free-base, lipophilic form.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).

  • Analytical Validation: Confirm regiochemistry via 1 H-NMR. The product must display a C4-H singlet at approximately 7.2 ppm, which is significantly more deshielded than the C5 proton of its regioisomer.

References

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis. 4

  • 1-PHENYL-2-THIOUREA. ChemicalBook. 3

  • Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate. ACS Publications. 1

  • Electronic Structure of some A3 Adenosine-Receptor Antagonist——A Structure Activity Relationship. ResearchGate. 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Thiazolamine, 5-methyl-N-phenyl-

This guide provides essential safety and logistical information for the proper disposal of 2-Thiazolamine, 5-methyl-N-phenyl-. As a critical component in various research and development applications, particularly in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Thiazolamine, 5-methyl-N-phenyl-. As a critical component in various research and development applications, particularly in pharmaceutical synthesis, ensuring its responsible handling and disposal is paramount to laboratory safety and environmental stewardship.[1] This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for 2-Thiazolamine, 5-methyl-N-phenyl- is limited. Therefore, the following procedures are based on established best practices for the disposal of analogous thiazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

Thiazole derivatives can present a range of hazards. While some may be relatively benign, others can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[2][3][4] Given the lack of specific data for 2-Thiazolamine, 5-methyl-N-phenyl-, a cautious approach is warranted. Assume the compound may possess one or more of these hazardous properties.

Key Potential Hazards of Related Thiazole Compounds:

  • Acute Oral Toxicity: Some thiazole derivatives are toxic if swallowed.[5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[2][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]

  • Aquatic Toxicity: Many related compounds are very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[2][3]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-Thiazolamine, 5-methyl-N-phenyl- for disposal, ensure that appropriate personal protective equipment is worn.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection A laboratory coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of any dust or vapors.

Safe Handling Practices:

  • Avoid generating dust when handling the solid material.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

All materials contaminated with 2-Thiazolamine, 5-methyl-N-phenyl- should be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect all waste, including unused product, contaminated labware (e.g., filter paper, pipette tips), and contaminated PPE, in a designated hazardous waste container.

  • Crucially, do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react violently.

Step 2: Container Selection and Labeling

  • Use a container that is chemically compatible with the waste and can be securely sealed.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Thiazolamine, 5-methyl-N-phenyl-," and any known or suspected hazards.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.

  • Never dispose of this chemical down the drain or in the regular trash. This can lead to environmental contamination and potential reactions in the sewer system.[7]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS department.

    • Prevent entry to the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Thiazolamine, 5-methyl-N-phenyl-.

cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Waste Generation (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, compatible container. ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate yes_mix Consult EHS for guidance on mixed waste stream. segregate->yes_mix Yes no_mix Proceed to Labeling segregate->no_mix No contact_ehs Arrange for pickup by institution's approved hazardous waste contractor. yes_mix->contact_ehs label_waste Label container: 'Hazardous Waste' '2-Thiazolamine, 5-methyl-N-phenyl-' List potential hazards. no_mix->label_waste store Store sealed container in a designated, secure, and well-ventilated area. label_waste->store store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of 2-Thiazolamine, 5-methyl-N-phenyl-.

References

  • SAFETY DATA SHEET. (2025, September 27). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
  • 2-amino-5-methyl-4-phenyl Thiazole (CAS 30709-67-2). Cayman Chemical.
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET. (2025, October 27). Tokyo Chemical Industry.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2010, March 29). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, October 30). Cayman Chemical.
  • Safety d
  • Safety Data Sheet. (2025, December 4). Cayman Chemical.
  • SAFETY DATA SHEET. (2025, November 5). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • N-Phenylmaleimide. Szabo-Scandic.
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
  • 2-Amino-5-methylthiazole. Santa Cruz Biotechnology.

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